Makisterone A
Description
This compound has been reported in Taxus cuspidata, Dysdercus cingulatus, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O7/c1-15(24(2,3)33)11-23(32)27(6,34)22-8-10-28(35)17-12-19(29)18-13-20(30)21(31)14-25(18,4)16(17)7-9-26(22,28)5/h12,15-16,18,20-23,30-35H,7-11,13-14H2,1-6H3/t15-,16+,18+,20-,21+,22+,23-,25-,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRBORPEVKCEQD-JMQWOFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904196 | |
| Record name | Makisteron A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20137-14-8 | |
| Record name | Makisterone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20137-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Makisteron A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020137148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Makisteron A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the chemical structure of Makisterone A
Makisterone A is a naturally occurring ecdysteroid, a class of steroid hormones that play a crucial role in the molting and metamorphosis of arthropods.[1] As a 28-carbon moulting hormone, it has been identified as a major ecdysteroid in various insects, including the honey bee (Apis mellifera) and the milkweed bug (Oncopeltus fasciatus).[2][3] Beyond its role in insect physiology, recent research has indicated its potential therapeutic applications, particularly in attenuating experimental cholestasis through the activation of the farnesoid X receptor (FXR).[4] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a polyhydroxylated steroid characterized by an ergostane skeleton.[5] Its systematic IUPAC name is (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one. The molecule features a C-24 alkyl substituent on its side chain, a distinguishing feature for an insect molting hormone.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₄₆O₇ | |
| Molecular Weight | 494.66 g/mol | |
| CAS Number | 20137-14-8 | |
| Appearance | White to off-white solid | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, Ethanol, Methanol, Acetic Acid. Sparingly soluble in chloroform. Insoluble in water. | |
| InChI Key | IJRBORPEVKCEQD-JMQWOFAPSA-N |
Biological Activity and Signaling Pathways
This compound's primary biological function is as an agonist for the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the retinoid X receptor (RXR). This binding event initiates a signaling cascade that leads to the expression of genes responsible for molting and metamorphosis.
More recently, this compound has been identified as an activator of the farnesoid X receptor (FXR), a key regulator of bile acid metabolism. This finding suggests a potential therapeutic role for this compound in liver diseases such as cholestasis.
Figure 1: Ecdysone Receptor Signaling Pathway of this compound.
Figure 2: Experimental Workflow for Farnesoid X Receptor Activation.
Experimental Protocols
Isolation and Characterization of this compound from Taxus cuspidata
The following protocol is a summary of the methodology used for the isolation and identification of this compound from the yew, Taxus cuspidata.
-
Extraction:
-
Freshly chopped needles and twigs of Taxus cuspidata (2 kg) are stirred overnight in 8 L of distilled water.
-
The solid material is filtered out, resuspended in distilled water for 4 hours, and refiltered.
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The aqueous extracts are combined.
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Initial Purification:
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The aqueous extract is passed through a column of Amberlite XAD-2 resin.
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The column is washed with distilled water to remove impurities.
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The ecdysteroids are eluted with 70% isopropanol followed by 100% isopropanol.
-
-
Solvent Partitioning and Chromatography:
-
The isopropanol eluate is concentrated and partitioned between hexane and a 2:2:1 mixture of isopropanol, water, and chloroform.
-
The chloroform-isopropanol phase containing the ecdysteroids is subjected to dry column chromatography on alumina.
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Fractions are eluted with a 1:1 mixture of chloroform and ethanol.
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-
Final Purification:
-
The ecdysteroid-containing fractions are further purified by column chromatography on Porasil A (60Å) using a 4:1 chloroform-ethanol solvent system.
-
This step yields crystalline this compound.
-
-
Characterization:
-
The identity and purity of the isolated this compound are confirmed by comparing its melting point, liquid chromatography retention times, gas chromatography of the trimethylsilyl ether derivative, mass spectrometry, and nuclear magnetic resonance (NMR) spectrometry with an authentic standard.
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In Vitro Farnesoid X Receptor (FXR) Activation Assay
This protocol describes a general method for assessing the activation of FXR by this compound in a cellular context, based on established methodologies for nuclear receptor assays.
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Cell Culture and Transfection:
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Human liver cancer cells (e.g., HepG2) are cultured in appropriate media.
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Cells are transiently co-transfected with a plasmid containing the full-length human FXR gene and a reporter plasmid containing an FXR response element (e.g., from the BSEP promoter) linked to a luciferase reporter gene. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After transfection, the cells are treated with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or a known FXR agonist (e.g., GW4064) as a positive control. A vehicle control (DMSO) is also included.
-
-
Luciferase Assay:
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Following an incubation period (e.g., 24 hours), the cells are lysed.
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Luciferase activity in the cell lysates is measured using a luminometer.
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β-galactosidase activity is also measured to normalize the luciferase readings.
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-
Data Analysis:
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The relative luciferase activity is calculated for each treatment condition.
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The dose-response curve for this compound is plotted to determine its EC₅₀ value (the concentration at which 50% of the maximal response is observed). The efficacy of this compound is determined by comparing its maximal activation to that of the positive control.
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-
Target Gene Expression Analysis (Optional):
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In a parallel experiment, HepG2 cells are treated with this compound.
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RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of known FXR target genes, such as the Bile Salt Export Pump (BSEP) and Small Heterodimer Partner (SHP), to confirm the engagement of the FXR signaling pathway.
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References
- 1. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound:a 28-carbon hexahydroxy molting hormone from the embryo of the milkweed bug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates experimental cholestasis by activating the farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C28H46O7 | CID 12312690 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling Makisterone A: A Technical Guide to its Discovery and Isolation in Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Makisterone A, a C28 ecdysteroid, stands as a significant analogue to the more commonly known insect molting hormone, 20-hydroxyecdysone (a C27 ecdysteroid). Its discovery and role as the primary molting hormone in certain insect orders, particularly the Hemiptera (true bugs), have provided valuable insights into the diversity of endocrine signaling in invertebrates. This technical guide offers an in-depth exploration of the discovery, isolation, and biological significance of this compound in insects, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways.
Discovery and Identification
The first identification of this compound as a major ecdysteroid in an insect species was in the large milkweed bug, Oncopeltus fasciatus. Subsequent research has confirmed its prevalence in other true bugs. The identification of this C28 steroid was accomplished through a combination of analytical techniques, primarily mass spectrometry, which allowed for the determination of its molecular weight and structure.[1]
The biosynthesis of this compound is intrinsically linked to the insect's diet. Unlike insects that produce 20-hydroxyecdysone from cholesterol (a C27 sterol), insects utilizing this compound are thought to synthesize it from C28 phytosterols, such as campesterol, obtained from their plant-based diets. This dietary dependence highlights a key physiological divergence among different insect lineages.
Quantitative Data on Ecdysteroid Levels
Precise quantification of ecdysteroids is crucial for understanding their physiological roles. Modern analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have enabled the detection and quantification of this compound and other ecdysteroids at very low concentrations, often in the picogram range, from minimal biological samples such as a single Drosophila pupa.[2] While comprehensive data on the absolute yield of this compound from large-scale insect extractions remains limited in publicly available literature, analytical methods have been developed to quantify endogenous levels in various developmental stages.
Below is a summary of representative data on the biological activity and receptor binding of this compound compared to other ecdysteroids.
| Ecdysteroid | Insect Species | Bioassay/Parameter | Result | Reference |
| This compound | Oncopeltus fasciatus | Molting bioassay | 10 times more active than 20-hydroxyecdysone | [1] |
| This compound | Nezara viridula | Ecdysone Receptor (EcR) Binding Affinity | Similar affinity to 20-hydroxyecdysone | [3] |
| This compound | Liocheles australasiae (Scorpion) | EcR/RXR Complex Binding (IC50) | 0.69 µM | [4] |
| 20-Hydroxyecdysone | Liocheles australasiae (Scorpion) | EcR/RXR Complex Binding (IC50) | 0.05 µM | |
| Ecdysone | Liocheles australasiae (Scorpion) | EcR/RXR Complex Binding (IC50) | 1.9 µM | |
| Ponasterone A | Liocheles australasiae (Scorpion) | EcR/RXR Complex Binding (IC50) | 0.017 µM |
Experimental Protocols
General Protocol for Ecdysteroid Extraction from Insect Tissues
This protocol provides a general framework for the extraction of ecdysteroids, including this compound, from insect tissues. It is a composite of established methodologies and should be optimized for the specific insect species and tissue being investigated.
Materials:
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Insect tissue (e.g., whole bodies, hemolymph, eggs)
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Methanol (HPLC grade)
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Water (HPLC grade)
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1-Butanol (or other suitable organic solvent)
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Centrifuge and centrifuge tubes
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Rotary evaporator or vacuum concentrator
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Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
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Homogenization: Homogenize fresh or frozen insect tissue in a suitable volume of 70-100% methanol. For small samples, this can be done using a micro-homogenizer.
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Extraction: Agitate the homogenate for several hours at room temperature or 4°C to ensure thorough extraction.
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Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet cellular debris.
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Supernatant Collection: Carefully collect the methanol supernatant containing the ecdysteroids.
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Solvent Partitioning (Optional but Recommended):
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Add water and an immiscible organic solvent (e.g., 1-butanol) to the methanol extract.
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Mix vigorously and then separate the phases by centrifugation.
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The ecdysteroids will partition into the organic phase. Collect this phase. This step helps to remove more polar impurities.
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-
Solvent Evaporation: Evaporate the solvent from the extract under vacuum using a rotary evaporator or a vacuum concentrator.
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Solid-Phase Extraction (SPE) for Purification:
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Condition a C18 SPE cartridge with methanol followed by water.
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Resuspend the dried extract in a small volume of water or a low-percentage methanol solution and load it onto the cartridge.
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Wash the cartridge with water or a low-percentage methanol solution to remove polar impurities.
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Elute the ecdysteroids with a higher concentration of methanol (e.g., 70-100%).
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Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the purified ecdysteroid fraction in a suitable solvent for analysis (e.g., methanol or the initial mobile phase for HPLC).
High-Performance Liquid Chromatography (HPLC) for this compound Purification
Further purification and quantification of this compound can be achieved using reversed-phase HPLC.
Instrumentation and Columns:
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HPLC system with a UV detector or coupled to a mass spectrometer.
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of acetonitrile or methanol in water is typically used. The exact gradient program should be optimized to achieve good separation of this compound from other ecdysteroids and contaminants.
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For example, a linear gradient from 20% acetonitrile in water to 80% acetonitrile in water over 30 minutes.
Detection:
-
UV detection is commonly performed at around 242 nm, which is the absorption maximum for the α,β-unsaturated ketone chromophore present in ecdysteroids.
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For more sensitive and specific detection and quantification, HPLC can be coupled with a mass spectrometer (LC-MS/MS).
Analytical Identification of this compound
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High-Performance Liquid Chromatography (HPLC): The retention time of the isolated compound is compared to that of an authentic this compound standard.
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Mass Spectrometry (MS): The mass spectrum of the isolated compound is analyzed to determine its molecular weight and fragmentation pattern, which should match that of this compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, 1H and 13C NMR spectra are acquired and compared to published data for this compound.
Signaling Pathway of this compound
Like other ecdysteroids, this compound exerts its biological effects by binding to a nuclear receptor complex. This complex is a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP), a homolog of the vertebrate Retinoid X Receptor (RXR).
Binding of this compound to the EcR/USP heterodimer initiates a signaling cascade that leads to changes in gene expression. This complex binds to specific DNA sequences called Ecdysone Response Elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription. This, in turn, orchestrates the complex physiological processes of molting and metamorphosis.
Studies on the ecdysone receptor from the pentatomorphan bug, Nezara viridula, have shown that it binds both this compound and 20-hydroxyecdysone with similar high affinities. This suggests that for some insects, the receptor has evolved to accommodate different C27 and C28 ecdysteroids. However, further research is needed to determine if there are subtle differences in the downstream signaling events or target gene activation profiles triggered by these two ecdysteroids.
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound from insects.
Caption: Simplified signaling pathway of this compound in an insect cell.
Conclusion
The discovery and study of this compound have broadened our understanding of insect endocrinology, demonstrating that the ecdysteroid signaling system is more diverse than previously thought. The reliance on dietary phytosterols for the biosynthesis of this C28 ecdysteroid underscores the intricate relationship between insect physiology and their ecological niche. For researchers in drug development, the ecdysone receptor remains a prime target for the development of novel and specific insecticides. Understanding the nuances of ligand binding, including the activity of this compound, can inform the design of more effective and selective pest control agents. Further research into the comparative signaling of this compound and 20-hydroxyecdysone will likely reveal more subtle, yet important, aspects of their regulatory roles in insect development and reproduction.
References
- 1. A simple, robust and semi-automated parasite egg isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. LC/MS/MS identification of 20-hydroxyecdysone in a scorpion (Liocheles australasiae) and its binding affinity to in vitro-translated molting hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Makisterone A: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Makisterone A is a C28-ecdysteroid, a member of a class of polyhydroxylated steroids that play a crucial role as molting hormones in arthropods. It is also found in a variety of plant species, where it is believed to function as a phytoecdysteroid, providing defense against insect herbivores. This technical guide provides an in-depth overview of the natural sources of this compound, its occurrence in both the plant and animal kingdoms, and detailed methodologies for its extraction, isolation, and analysis. The information is presented to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this bioactive compound.
Natural Sources and Occurrence of this compound
This compound has been identified in a diverse range of biological sources, spanning both the plant and insect kingdoms. In plants, it acts as a secondary metabolite, while in many insects, it is a primary developmental hormone.
Occurrence in Plants (Phytoecdysteroids)
Phytoecdysteroids are ecdysteroid analogs produced by plants, likely as a defense mechanism against phytophagous insects.[1][2] When ingested by susceptible insects, these compounds can disrupt the molting process, leading to developmental abnormalities and mortality. This compound has been isolated from several plant species.
One of the earliest discoveries of this compound in plants was from the leaves of Podocarpus macrophyllus, where it was found alongside other phytoecdysteroids.[3] It has also been identified as a minor component in the needles and twigs of the yew, Taxus cuspidata.[4][5] More recently, it has been reported in Chenopodium quinoa. There are also indications of its presence in common wheat (Triticum aestivum) and certain species within the Solanaceae family. Commercial extracts of Cyanotis arachnoidea are known to be a rich source of various ecdysteroids and may contain this compound or its derivatives.
Occurrence in Insects (Zooecdysteroids)
In the animal kingdom, this compound is a significant molting hormone (zooecdysteroid) for a number of insect species. It is particularly prominent in the order Hemiptera (true bugs), especially within the infraorder Pentatomomorpha. For instance, it has been identified as the major ecdysteroid in the large milkweed bug, Oncopeltus fasciatus.
This compound also serves as the major free pupal ecdysteroid in the honey bee, Apis mellifera. Furthermore, evidence suggests its presence and potential role as a molting hormone in the larvae of the fruit fly, Drosophila melanogaster. For insects that are unable to dealkylate C28 and C29 phytosterols from their diet to produce the more common C27 ecdysteroid, 20-hydroxyecdysone, they instead utilize these plant-derived sterols to synthesize alkylated ecdysteroids like this compound.
Quantitative Data on this compound Occurrence
Quantitative data on the concentration of this compound in natural sources is limited and can vary depending on the species, developmental stage, and environmental conditions. The following table summarizes the available quantitative information.
| Biological Source | Tissue/Developmental Stage | Reported Concentration/Yield | Reference |
| Podocarpus macrophyllus | Dry Leaves | 0.001% | |
| Taxus cuspidata | Needles and Twigs | Minor Component | |
| Oncopeltus fasciatus | Last-stage Larvae | Major Ecdysteroid | |
| Apis mellifera | Pupa | Major Free Ecdysteroid |
Experimental Protocols: Extraction, Isolation, and Analysis
The extraction and purification of this compound from natural sources require a multi-step process involving various chromatographic techniques. The analytical methods for its identification and quantification are well-established in the field of natural product chemistry.
Extraction and Isolation from Taxus cuspidata
The following protocol is based on the methodology described for the isolation of this compound from the yew, Taxus cuspidata.
1. Initial Extraction:
- Freshly chopped needles and twigs of Taxus cuspidata are subjected to an exhaustive aqueous extraction.
- The plant material is stirred overnight in distilled water, followed by filtration. The process is repeated to ensure maximum extraction of water-soluble components, including ecdysteroids.
2. Reversed-Phase Adsorption Chromatography:
- The combined clear aqueous extract is passed through a column packed with Amberlite XAD-2 resin.
- The ecdysteroids are adsorbed onto the resin, while more polar impurities are washed away.
- The adsorbed compounds are then eluted from the resin.
3. Solvent Partitioning:
- A solvent-solvent partition is performed to further purify the ecdysteroid-containing fraction.
4. Dry Column Chromatography:
- The partially purified extract is subjected to dry column chromatography for further separation.
5. Adsorptive Liquid Chromatography:
- The fractions containing ecdysteroids are further purified using an adsorptive Porasil A (60) column.
6. Recycle Chromatography:
- Final purification of this compound is achieved through recycle chromatography, which allows for the separation of closely related compounds.
Analytical Methods for Identification and Quantification
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and quantification of this compound.
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High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the separation and purification of this compound from complex mixtures. Both normal-phase and reversed-phase chromatography can be employed.
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Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, this compound is first derivatized to its trimethylsilyl (TMS) ether to increase its volatility. GC-MS provides information on the retention time and a characteristic mass fragmentation pattern for identification.
-
Nuclear Magnetic Resonance (NMR) Spectrometry: NMR spectroscopy (¹H and ¹³C) is crucial for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
-
Radioimmunoassay (RIA): RIA is a highly sensitive technique used for the detection and quantification of ecdysteroids, including this compound, in biological samples, particularly from insects.
Signaling Pathways and Logical Relationships
Biosynthesis of this compound in Insects
In insects that rely on dietary phytosterols, the biosynthesis of this compound is a critical process for development. The pathway is initiated from a C28 sterol, such as campesterol, obtained from the diet. The ring gland in Drosophila has been shown to secrete 20-deoxythis compound, a precursor to this compound.
Caption: Simplified biosynthetic pathway of this compound in insects.
General Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and identification of this compound from a natural source.
Caption: General experimental workflow for this compound analysis.
References
- 1. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. columbia.edu [columbia.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. This compound | C28H46O7 | CID 12312690 - PubChem [pubchem.ncbi.nlm.nih.gov]
Makisterone A as a Phytoecdysteroid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Makisterone A is a C28 polyhydroxylated phytosteroid, a member of the ecdysteroid class of secondary metabolites found in a variety of plant species.[1][2][3] Plants synthesize these compounds, structurally analogous to insect molting hormones, primarily as a defense mechanism against phytophagous insects and other pests.[1][4] When ingested by susceptible insects, this compound can disrupt the molting process, leading to developmental abnormalities, feeding deterrence, and mortality. Its presence has been confirmed in several plant families, including the Amaranthaceae and Asteraceae. Due to its potent biological activity, this compound and other phytoecdysteroids are of significant interest for their potential applications in agriculture (as biopesticides) and medicine. This document provides a comprehensive technical overview of this compound, including its distribution in the plant kingdom, quantitative data, its proposed signaling role in plant defense, and detailed experimental protocols for its extraction, analysis, and bioactivity assessment.
Introduction to this compound
This compound is a C28 ecdysteroid, distinguishing it from the more common C27 ecdysteroids like 20-hydroxyecdysone (20E) by an additional methyl group at the C-24 position. Phytoecdysteroids are plant-synthesized compounds that mimic arthropod molting hormones (zooecdysteroids). This molecular mimicry forms the basis of their defensive function, acting as potent endocrine disruptors for herbivorous insects. While over 500 phytoecdysteroids have been identified from more than 100 plant families, this compound is a significant, albeit less ubiquitous, member of this class.
Chemical Structure:
-
Systematic Name: (2β,3β,5β,22R,24R)-2,3,14,20,22,25-Hexahydroxyergost-7-en-6-one
-
Molecular Formula: C₂₈H₄₆O₇
-
Molar Mass: 494.66 g/mol
Occurrence and Quantitative Data
This compound is found across various plant taxa, often co-occurring with other phytoecdysteroids. Its concentration can vary significantly based on the plant species, tissue type, developmental stage, and environmental conditions.
Table 1: Quantitative Analysis of this compound in Various Plant Species
| Plant Species | Family | Plant Part | This compound Concentration (µg/g dry weight) | Other Major Ecdysteroids Present | Reference(s) |
| Chenopodium quinoa (Quinoa) | Amaranthaceae | Seeds | 3 - 9 | 20-Hydroxyecdysone (major, ~30 µg/g), 24-epi-makisterone A, 24(28)-dehydrothis compound | |
| Spinacia oleracea (Spinach) | Amaranthaceae | Leaves | 2.18 - 67.2 | 20-Hydroxyecdysone (major, 0.52–428 µg/g) | |
| Serratula coronata | Asteraceae | Aerial Parts | Minor Component | 20-Hydroxyecdysone (major, up to 1.5% of dry weight), Ecdysone, Inokosterone, Polypodine B | |
| Taxus cuspidata | Taxaceae | Not Specified | Reported Presence | Not Specified |
Biological Role and Signaling in Plants
Primary Role: Defense Against Herbivores
The principal function of this compound in plants is defensive. It protects the plant from insect and nematode predation through several mechanisms:
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Molting Disruption: As an ecdysone analog, it causes premature and incomplete molting in insect larvae, which is often lethal.
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Antifeedant Properties: Its presence can deter insects from feeding on the plant tissue.
-
Growth Disruption: Ingestion can lead to significant reductions in protein content and inhibition of digestive enzymes like alpha-amylase in insects.
-
Nematicidal Activity: Phytoecdysteroids have been shown to protect plants against parasitic nematodes by impairing their development and reducing invasion.
Hypothesized Defense Signaling Pathway
While a specific signal transduction pathway for this compound within the plant cell has not been elucidated, evidence suggests its production is integrated with the plant's broader defense signaling network, particularly the jasmonate pathway. Herbivore attack or mechanical wounding triggers the synthesis of jasmonic acid (JA), a key signaling molecule in plant defense. JA, in turn, activates transcription factors that upregulate the expression of genes in the mevalonate pathway, which is responsible for synthesizing phytoecdysteroids.
The following diagram illustrates a hypothesized pathway for phytoecdysteroid-mediated defense.
Comparison with Brassinosteroid Signaling
This compound is structurally similar to brassinosteroids (BRs), a class of endogenous plant steroid hormones that regulate growth and development. However, their signaling pathways are distinct and highly specific due to receptor selectivity; BR receptors do not recognize ecdysteroids, preventing interference. Understanding the BR pathway provides a valuable framework for appreciating steroid signaling in plants. The BR signal is perceived by the cell-surface receptor kinase BRI1 and its co-receptor BAK1, initiating a phosphorylation cascade that ultimately inactivates the kinase BIN2. This allows the unphosphorylated transcription factors BZR1 and BES1 to enter the nucleus and regulate the expression of BR-responsive genes.
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Plant Tissue
This protocol details a standard method for the extraction and analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Methodology Workflow Diagram
Detailed Steps:
-
Sample Preparation:
-
Weigh approximately 50-100 mg of fresh plant tissue (or 10-20 mg of lyophilized, dried tissue).
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill.
-
-
Extraction:
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1.0 mL of pre-chilled 80% methanol (HPLC grade) containing a known concentration of an appropriate internal standard (e.g., a deuterated ecdysteroid analog).
-
Vortex vigorously for 1 minute, followed by sonication in an ice bath for 15 minutes to ensure thorough extraction.
-
Agitate on a shaker at 4°C for 30 minutes.
-
-
Purification:
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (the crude extract) to a new tube.
-
For cleaner samples, perform a Solid-Phase Extraction (SPE) step.
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the crude extract onto the cartridge.
-
Wash with 1 mL of 10% methanol in water to remove highly polar impurities.
-
Elute this compound with 1 mL of 100% methanol.
-
-
-
Concentration and Reconstitution:
-
Evaporate the purified eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for HPLC analysis (e.g., 25% acetonitrile in water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
Protocol 2: Insect Dietary Bioassay for Activity Assessment
This protocol assesses the effect of this compound on the development of a model insect pest, such as the red flour beetle (Tribolium castaneum).
Methodology Workflow Diagram
Detailed Steps:
-
Diet Preparation:
-
Prepare a standard artificial diet for the test insect (e.g., whole wheat flour with 5% yeast extract for T. castaneum).
-
Prepare a stock solution of this compound in ethanol.
-
Create a series of treatment diets by thoroughly mixing the this compound stock solution into the diet to achieve final concentrations (e.g., 10, 50, 100, 300, 600 ppm).
-
Prepare a control diet by adding the same volume of ethanol (solvent only) to the diet material.
-
Allow the solvent to evaporate completely from all diets in a fume hood.
-
-
Insect Exposure:
-
Use synchronized larvae of a specific age or instar for the assay.
-
Aliquot a standard amount of the control and each treatment diet into separate petri dishes or wells of a multi-well plate.
-
Introduce a set number of larvae (e.g., 20-30) into each replicate. Use at least 3-5 replicates per treatment and control.
-
-
Incubation and Monitoring:
-
Maintain the bioassays under controlled environmental conditions (e.g., 28°C, 70% relative humidity, constant darkness).
-
Monitor the larvae daily. Record the number of dead larvae and the number of larvae that have successfully pupated. Remove dead individuals to prevent cannibalism or disease.
-
-
Data Analysis:
-
Continue the experiment until all individuals in the control group have either pupated or emerged as adults.
-
Calculate the cumulative mortality rate for each concentration. Probit analysis can be used to determine the LC₅₀ (lethal concentration to kill 50% of the population).
-
Calculate the percentage of pupation and adult emergence at each concentration and compare it to the control to assess developmental inhibition.
-
Conclusion and Future Directions
This compound is a potent phytoecdysteroid that plays a crucial role in the chemical defense strategies of various plants. Its ability to disrupt insect endocrine systems makes it a valuable candidate for the development of novel biopesticides. For researchers and drug development professionals, its structural similarity to other steroids and its specific biological activity offer opportunities for exploring its potential in other domains. Future research should focus on elucidating the complete biosynthetic pathway of this compound in plants, identifying the specific transcription factors and environmental cues that regulate its production, and further exploring its spectrum of activity against a wider range of agricultural pests and pathogens. A deeper understanding of its interaction—or lack thereof—with plant steroid hormone pathways will provide critical insights into the co-evolution of plant defense and development.
References
An In-depth Technical Guide to Early Research on Makisterone A in the Milkweed Bug, Oncopeltus fasciatus
Audience: Researchers, scientists, and drug development professionals.
Core Content
Introduction
The large milkweed bug, Oncopeltus fasciatus, has been a significant model organism in the study of insect endocrinology, particularly concerning the roles of ecdysteroids in development and reproduction.[1][2][3][4] Early research on this hemimetabolous insect led to the pivotal discovery that its primary molting hormone is not the archetypal 20-hydroxyecdysone (20E) found in many other insects, but rather Makisterone A, a C28 ecdysteroid with a C-24 alkyl substituent.[5] This finding was significant as it highlighted the diversity of molting hormones in insects and was linked to the inability of Oncopeltus fasciatus to dealkylate phytosterols. This guide provides a comprehensive overview of the foundational research on this compound in O. fasciatus, detailing its physiological role, biosynthesis, and the early experimental work that characterized this unique hormonal system.
Physiological Role of this compound
This compound is the principal ecdysteroid responsible for inducing molting in the larval stages of Oncopeltus fasciatus. It has been identified as the major ecdysteroid in last-stage larvae and is also the predominant ecdysone in the embryos. Bioassays have demonstrated that this compound is significantly more potent than 20-hydroxyecdysone in O. fasciatus. In last-stage larvae, this compound was found to be ten times more active than 20-hydroxyecdysone in inducing molting. Furthermore, in adult females, this compound is about ten times more potent than 20E in stimulating cuticle synthesis and inhibiting vitellogenesis. The administration of an active dose of this compound results in the formation of a new cuticle that is morphologically identical to the old one, although ecdysial contractions do not occur.
During embryogenesis, newly deposited eggs contain maternally derived ecdysteroids, including this compound, ecdysone, and 20-hydroxyecdysone, as well as their conjugates. The titer of ecdysteroids, particularly this compound, increases significantly after blastokinesis, with three distinct peaks that are correlated with embryonic molts, suggesting endogenous synthesis. Exogenous application of this compound to reproducing females has been shown to accelerate early embryonic development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early research on this compound in Oncopeltus fasciatus.
Table 1: Comparative Biological Activity of Ecdysteroids in Last-Stage Larvae
| Ecdysteroid | Relative Activity | Observations |
| This compound | 10x | More active than 20-hydroxyecdysone. |
| 20-hydroxyecdysone | 1x | Base activity level. |
| Ecdysone | Inactive | No activity at doses up to 1 mg/ml. |
Table 2: Effects of Ecdysteroids on Adult Females
| Ecdysteroid | Relative Potency | Physiological Effects |
| This compound | ~10x | Stimulation of cuticle synthesis and inhibition of vitellogenesis. |
| 20-hydroxyecdysone | 1x | Base potency level. |
Table 3: Ecdysteroid Titers During Embryogenesis
| Developmental Stage | Ecdysteroid Profile | Key Events |
| Newly deposited eggs | Contains maternally derived ecdysone, 20-hydroxyecdysone, and this compound (free and conjugated forms). | |
| Post-blastokinesis | Significant increase in ecdysteroid titer, especially this compound. | Three peaks correlating with embryonic molts. |
Experimental Protocols
Extraction and Purification of this compound from Embryos
This protocol is a generalized representation based on common practices in ecdysteroid research from the era.
-
Sample Collection: Collect Oncopeltus fasciatus embryos at a specific developmental stage (e.g., 96 +/- 4 hours old).
-
Homogenization: Homogenize the embryos in a suitable solvent, such as 70% methanol, to extract the ecdysteroids.
-
Centrifugation: Centrifuge the homogenate to pellet solid debris.
-
Supernatant Collection: Collect the supernatant containing the extracted ecdysteroids.
-
Solvent Partitioning: Perform a series of solvent-solvent extractions to partition the ecdysteroids from lipids and other interfering substances. A common scheme involves partitioning between hexane and aqueous methanol.
-
Solid-Phase Extraction (SPE): Further purify the extract using a C18 reverse-phase SPE cartridge to concentrate the ecdysteroids and remove polar impurities.
-
High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC for the final purification and isolation of this compound. Use a gradient of water and acetonitrile as the mobile phase.
-
Fractions Collection: Collect fractions based on the retention time of known ecdysteroid standards.
-
Analysis: Analyze the purified fraction using techniques like mass spectrometry to confirm the identity of this compound.
Molting Hormone Bioassay in Last-Stage Larvae
This protocol is a generalized procedure for assessing the molting activity of ecdysteroids.
-
Insect Rearing: Rear Oncopeltus fasciatus under controlled conditions to obtain synchronized last-instar larvae.
-
Ligature Application: Ligate the larvae behind the prothoracic glands to prevent the release of endogenous molting hormones.
-
Test Compound Injection: Prepare serial dilutions of the test ecdysteroids (this compound, 20-hydroxyecdysone, ecdysone) in a suitable carrier solvent (e.g., 10% ethanol).
-
Injection: Inject a small, fixed volume of the test solution into the ligated larvae. Inject a control group with the carrier solvent only.
-
Observation: Observe the larvae daily for signs of molting, such as apolysis and ecdysis, over a period of several days.
-
Scoring: Score the molting response based on a predefined scale (e.g., percentage of individuals showing a positive molting response).
-
Dose-Response Curve: Plot the percentage of molting against the logarithm of the ecdysteroid dose to generate a dose-response curve and determine the relative activity of each compound.
Signaling Pathways and Experimental Workflows
Ecdysteroid Biosynthesis Pathway
The biosynthesis of ecdysteroids from cholesterol or, in the case of Oncopeltus fasciatus, from plant-derived sterols, involves a series of hydroxylation steps catalyzed by cytochrome P450 enzymes, often referred to as the "Halloween genes". While the complete pathway for this compound synthesis in O. fasciatus is not fully elucidated in the provided search results, a generalized pathway can be inferred. The POU domain transcription factor Ventral veins lacking (Vvl) has been identified as a critical regulator of ecdysone biosynthesis genes in O. fasciatus.
Caption: Generalized ecdysteroid biosynthesis pathway in Oncopeltus fasciatus.
Experimental Workflow for this compound Identification
The following diagram illustrates a typical workflow for the identification and characterization of this compound from Oncopeltus fasciatus.
Caption: Workflow for the identification of this compound.
Conclusion
The early research on this compound in Oncopeltus fasciatus was instrumental in broadening the understanding of insect endocrinology. It established that the C27 ecdysteroid pathway is not universal and that some insect orders utilize alternative, C28 ecdysteroids as their primary molting hormones. This foundational work paved the way for further investigations into the biosynthesis, regulation, and receptor interactions of these unique hormones, providing valuable insights for comparative physiology and the development of insect-specific control agents. The continued study of the this compound system in O. fasciatus promises to yield further knowledge on the evolution of endocrine systems.
References
Unveiling Makisterone A in Apis mellifera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the identification and significance of Makisterone A, a key ecdysteroid, in the European honeybee, Apis mellifera. Drawing upon key scientific literature, this document details the quantitative distribution of this compound across different developmental stages and castes, outlines the experimental protocols for its extraction and analysis, and illustrates its putative signaling pathway.
Quantitative Analysis of this compound
This compound has been identified as a major ecdysteroid in the honeybee, playing a crucial role in the complex processes of metamorphosis and caste differentiation. Its concentration varies significantly throughout the honeybee's life cycle and between queens and workers, reflecting its differential roles in their development.
Hemolymph Ecdysteroid Titers in Larvae and Pupae
Quantitative data from seminal studies by Rachinsky et al. (1990) and Pinto et al. (2002) reveal the dynamic changes in ecdysteroid levels, with this compound being a predominant component, particularly during the prepupal and pupal stages.
Table 1: Peak Ecdysteroid Titers in the Hemolymph of Last Instar Apis mellifera Larvae
| Caste | Developmental Stage | Peak Ecdysteroid Titer (pg 20-hydroxyecdysone equivalents/µl) | Primary Ecdysteroid |
| Queen | Early 5th Instar (spinning larva) | ~400 | This compound |
| Worker | Mid-to-late 5th Instar (spinning larva) | ~250 | This compound |
Source: Adapted from Rachinsky et al., 1990.[1][2]
Table 2: Pupal Ecdysteroid Titers in Apis mellifera
| Caste | Developmental Stage | Peak Ecdysteroid Titer (pg 20-hydroxyecdysone equivalents/µl) | Timing of Peak |
| Queen | Pupa | ~150 | Earlier in development |
| Worker | Pupa | ~150 | Later in development |
Source: Adapted from Pinto et al., 2002.[3]
Experimental Protocols
The identification and quantification of this compound in Apis mellifera necessitate precise and sensitive analytical techniques. The following protocols are synthesized from established methodologies for ecdysteroid analysis in insects.
Extraction of this compound from Hemolymph and Tissues
This protocol outlines the general steps for the extraction of ecdysteroids from honeybee samples for subsequent analysis.
Materials:
-
Apis mellifera larvae, pupae, or adults
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Collection and Hemogenization: Collect hemolymph by micropuncture or dissect whole bodies or specific tissues (e.g., ovaries, fat body) on ice. Homogenize tissue samples in 70% methanol.
-
Protein Precipitation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the ecdysteroids.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the ecdysteroids with a high-percentage methanol solution (e.g., 80-100% methanol).
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for HPLC-MS/MS analysis.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS provides a highly sensitive and specific method for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to achieve separation.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
This compound Precursor Ion (m/z): [M+H]+
-
This compound Product Ions (m/z): Specific fragment ions resulting from collision-induced dissociation.
-
-
Data Analysis: Quantify this compound by comparing the peak area of the analyte to that of a known concentration of an internal standard.
Signaling Pathways and Biosynthesis
Generalized Ecdysteroid Signaling Pathway
While a specific signaling pathway for this compound in Apis mellifera has not been fully elucidated, it is presumed to follow the general mechanism of ecdysteroid action in insects. This involves the binding of the hormone to a nuclear receptor complex, leading to the regulation of gene expression.
Caption: Generalized ecdysteroid signaling pathway in an insect target cell.
Experimental Workflow for this compound Identification
The process of identifying and quantifying this compound in Apis mellifera follows a structured experimental workflow, from sample collection to data analysis.
Caption: Experimental workflow for the identification of this compound.
Biosynthesis of this compound
Apis mellifera, like other Hymenoptera, is unable to dealkylate common plant sterols (phytosterols) to produce cholesterol, the precursor for 20-hydroxyecdysone. Instead, they utilize a different biosynthetic pathway, converting dietary campesterol into this compound.[4]
Caption: Simplified biosynthetic pathway of this compound from campesterol.
Conclusion
The identification and quantification of this compound in Apis mellifera have provided significant insights into the endocrine regulation of development and caste differentiation in this socially complex insect. The methodologies outlined in this guide offer a robust framework for researchers to further investigate the precise roles of this and other ecdysteroids in honeybee biology. Future research focusing on the specific enzymes involved in the this compound biosynthetic pathway and the downstream targets of its signaling cascade will be crucial for a complete understanding of its function and for potential applications in apiculture and pest management.
References
- 1. Caste and metamorphosis: hemolymph titers of juvenile hormone and ecdysteroids in last instar honeybee larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ecdysteroid titers in pupae of highly social bees relate to distinct modes of caste development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avocadosource.com [avocadosource.com]
The Biological Activity of Makisterone A in Drosophila melanogaster: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of Makisterone A in the model organism Drosophila melanogaster. While 20-hydroxyecdysone (20E) is widely recognized as the principal insect molting hormone, this document elucidates the significant role of this compound, a C28 ecdysteroid, as a functional alternative. This guide details its biosynthesis, signaling pathway, comparative activity with 20E, and presents relevant experimental protocols and quantitative data. The information herein is intended to support further research into ecdysteroid signaling and the development of novel insect-specific molecular tools and pest control agents.
Introduction
Ecdysteroids are a class of steroid hormones that are crucial for insect development, particularly in orchestrating molting and metamorphosis. In Drosophila melanogaster, the most studied ecdysteroid is the C27 compound, 20-hydroxyecdysone (20E). However, Drosophila and other phytophagous insects can also utilize dietary C28 and C29 sterols to produce C28 and C29 ecdysteroids.[1] this compound is a C28 ecdysteroid that has been identified as a functional molting hormone in Drosophila.[2][3] Its production is contingent on the sterol composition of the diet, highlighting the metabolic flexibility of this model organism.[2][3] This guide explores the known biological functions of this compound, its interaction with the ecdysone signaling pathway, and provides technical information for its study.
Biosynthesis of this compound
The biosynthesis of this compound in Drosophila is dependent on the availability of C28 phytosterols, such as campesterol, in the diet. The pathway largely mirrors that of 20E, utilizing a suite of cytochrome P450 enzymes encoded by the "Halloween" genes. The key distinction lies in the substrate sterol.
The process begins with the conversion of a dietary C28 sterol in the prothoracic gland (or ring gland in larval Drosophila). This gland secretes 20-deoxythis compound, the immediate precursor to this compound. This precursor is then released into the hemolymph and subsequently hydroxylated at the C-20 position in peripheral tissues, such as the fat body, to yield the biologically active this compound.
Signaling Pathway
This compound exerts its biological effects through the canonical ecdysone signaling pathway. This pathway is initiated by the binding of the ecdysteroid to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). Upon ligand binding, the EcR/USP complex undergoes a conformational change, binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, and recruits transcriptional coactivators to initiate gene expression.
This leads to a transcriptional cascade, starting with the activation of a small set of "primary response genes," which include transcription factors such as Broad-Complex (Br-C), Ecdysone-induced protein 74 (E74), and Ecdysone-induced protein 75 (E75). These primary response genes, in turn, regulate the expression of a larger set of "late genes" that execute the developmental programs of molting and metamorphosis. Studies on Drosophila imaginal disc cell lines have shown that this compound induces similar morphological changes as 20E and that cell lines resistant to 20E are also resistant to this compound, providing strong evidence that both hormones act through the same receptor complex.
Quantitative Data and Biological Activity
| Compound | Cell Line | Observed Effect | Relative Potency | Reference |
| 20-Hydroxyecdysone | C18+ | Inhibition of cell proliferation, morphological changes (elongation and aggregation) | Baseline | |
| This compound | C18+ | Inhibition of cell proliferation, morphological changes (elongation and aggregation) | Similar effects to 20E, but at different concentrations (implying different potency) | |
| 20-Hydroxyecdysone | C18R | No significant effect on cell proliferation or morphology | - | |
| This compound | C18R | No significant effect on cell proliferation or morphology | - |
Table 1: Comparative Biological Activity of Ecdysteroids on Drosophila Imaginal Disc Cell Lines.
Experimental Protocols
Competitive Radioligand Binding Assay for Ecdysone Receptor
This protocol is a representative method for determining the binding affinity of this compound to the Drosophila EcR/USP heterodimer. It is adapted from general radioligand binding assay protocols.
Objective: To determine the inhibitory constant (Ki) of this compound for the Drosophila ecdysone receptor.
Materials:
-
Source of Drosophila EcR/USP heterodimer (e.g., nuclear extract from a cell line overexpressing the receptors).
-
Radiolabeled ecdysteroid, typically [³H]Ponasterone A (a high-affinity ligand for EcR).
-
Unlabeled this compound and 20-Hydroxyecdysone (for comparison).
-
Binding buffer (e.g., Tris-HCl buffer with appropriate salts and protease inhibitors).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine (PEI).
-
Vacuum filtration manifold.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Receptor Preparation: Prepare nuclear extracts from Drosophila cells (e.g., S2 or Kc cells) transfected to express EcR and USP. Determine the protein concentration of the extract.
-
Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competitive binding.
-
Total Binding: Receptor extract + [³H]Ponasterone A + binding buffer.
-
Non-specific Binding: Receptor extract + [³H]Ponasterone A + a high concentration of unlabeled 20-Hydroxyecdysone (to saturate all specific binding sites).
-
Competitive Binding: Receptor extract + [³H]Ponasterone A + varying concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plates at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Reporter Gene Assay for Ecdysone Signaling
Objective: To quantify the transcriptional activity induced by this compound through the ecdysone receptor.
Materials:
-
Drosophila cell line (e.g., S2 cells).
-
Expression plasmids for Drosophila EcR and USP.
-
Reporter plasmid containing a luciferase or fluorescent protein gene under the control of multiple copies of an EcRE.
-
Transfection reagent.
-
Cell culture medium.
-
This compound and 20-Hydroxyecdysone.
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Luminometer or fluorometer.
Procedure:
-
Cell Culture and Transfection: Culture Drosophila S2 cells to the appropriate confluency. Co-transfect the cells with the EcR, USP, and EcRE-reporter plasmids.
-
Hormone Treatment: After allowing time for plasmid expression (e.g., 24-48 hours), treat the transfected cells with a range of concentrations of this compound or 20-Hydroxyecdysone. Include a vehicle-only control.
-
Incubation: Incubate the cells with the hormones for a period sufficient to induce reporter gene expression (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells and then lyse them using a suitable lysis buffer.
-
Reporter Assay: Measure the activity of the reporter protein in the cell lysates. For a luciferase reporter, add the luciferin substrate and measure the resulting luminescence with a luminometer.
-
Data Analysis:
-
Normalize the reporter activity to a co-transfected control plasmid or to the total protein concentration in the lysate.
-
Plot the normalized reporter activity against the logarithm of the hormone concentration.
-
Fit the data to a dose-response curve to determine the EC50 value (the concentration of the hormone that produces 50% of the maximal response).
-
Conclusion
This compound is a physiologically relevant ecdysteroid in Drosophila melanogaster that functions as a molting hormone, particularly when the diet is rich in C28 phytosterols. It activates the same canonical ecdysone signaling pathway as 20-hydroxyecdysone, acting through the EcR/USP nuclear receptor heterodimer to initiate a transcriptional cascade that controls development. While direct quantitative comparisons of receptor binding affinity in Drosophila are lacking, evidence from cell-based assays indicates that it elicits a similar biological response to 20E. The experimental protocols provided in this guide offer a framework for further quantitative characterization of this compound's activity and for exploring the nuances of the ecdysteroid signaling system. A deeper understanding of this compound and its role in Drosophila will not only enhance our knowledge of insect endocrinology but may also open new avenues for the development of species-specific pest management strategies.
References
- 1. The effects of several ecdysteroids and ecdysteroid agonists on two Drosophila imaginal disc cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of several ecdysteroids and ecdysteroid agonists on two Drosophila imaginal disc cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The response of Drosophila imaginal disc cell lines to ecdysteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Makisterone A: A Technical Guide for Researchers
An In-depth Examination of the Ecdysteroid Hormone: From Chemical Characteristics to Biological Function
This technical guide provides a comprehensive overview of Makisterone A, a significant C28 ecdysteroid involved in the molting process of certain insects. This document is intended for researchers, scientists, and professionals in the fields of entomology, endocrinology, and drug development. It details the chemical and physical properties of this compound, methods for its extraction, its biological role and signaling pathway, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a polyhydroxylated steroid that acts as a natural insect molting hormone.[1] Its chemical identity and key properties are summarized below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 20137-14-8[1][2][3] |
| Molecular Formula | C₂₈H₄₆O₇[3] |
| IUPAC Name | (2β,3β,5β,22R,24R)-2,3,14,20,22,25-Hexahydroxyergost-7-en-6-one |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 494.66 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | 704.4 ± 60.0 °C (Predicted) |
| Solubility | Soluble in DMSO, Ethanol, and Methanol |
Extraction and Isolation
This compound is a naturally occurring phytoecdysteroid found in various plants. The following provides a general methodology for its extraction and purification, primarily based on methods described for its isolation from Taxus cuspidata.
Experimental Protocol: Extraction and Purification
1. Initial Extraction:
-
Solid-Liquid Extraction: Plant material (e.g., needles and twigs of Taxus cuspidata) is macerated and subjected to exhaustive extraction with a solvent mixture, such as methanol:ethanol:water (e.g., in a 30:25:45 v/v/v ratio).
-
Aqueous Extraction: Alternatively, the plant material can be stirred overnight in distilled water. The aqueous extract is then separated from the solid plant material by filtration.
2. Preliminary Purification:
-
Reversed-Phase Adsorption: The aqueous extract is passed through a column packed with a nonpolar stationary phase (e.g., XAD-2 resin). The ecdysteroids are adsorbed onto the resin, while more polar impurities are washed away. The adsorbed compounds are then eluted with a more nonpolar solvent.
-
Solvent Partitioning: The eluate from the previous step is subjected to liquid-liquid extraction. For instance, a partition between chloroform and water can be used to separate compounds based on their polarity.
3. Chromatographic Purification:
-
Dry Column Chromatography: The partially purified extract is loaded onto a dry column of silica gel and eluted with a suitable solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative HPLC on an adsorptive column (e.g., Porasil A) or a reversed-phase column (e.g., C18). The fractions are monitored by UV detection, and those containing this compound are collected.
Below is a workflow diagram illustrating the general steps for the extraction and isolation of this compound.
References
An In-depth Technical Guide on the Mechanism of Action of Makisterone A on Ecdysone Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Makisterone A, a C28 phytoecdysteroid, is a significant insect molting hormone, particularly in certain orders like Hemiptera.[1][2] Its mechanism of action is centered on the activation of the ecdysone receptor (EcR), a ligand-dependent nuclear transcription factor, which forms a heterodimer with the Ultraspiracle protein (USP).[3][4] This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the function of this compound. Quantitative data on its binding affinities and receptor activation are presented, along with detailed protocols for key experimental assays.
Introduction to this compound and the Ecdysone Receptor
This compound is a naturally occurring ecdysteroid found in various plants and is a primary molting hormone in several insect species.[1] Unlike the more common C27 ecdysteroid, 20-hydroxyecdysone (20E), this compound possesses an additional methyl group at the C-24 position. The biological effects of this compound are mediated through the ecdysone receptor (EcR), a member of the nuclear receptor superfamily. The functional receptor is a heterodimer of EcR and the Ultraspiracle protein (USP), the insect ortholog of the vertebrate retinoid X receptor (RXR). Upon ligand binding, the EcR/USP complex undergoes a conformational change, leading to the recruitment of coactivators and the initiation of transcription of target genes that regulate molting, development, and reproduction.
Quantitative Analysis of this compound and Ecdysone Receptor Interaction
The affinity of this compound for the ecdysone receptor has been quantified in several studies, often in comparison to 20-hydroxyecdysone (20E). These studies are crucial for understanding the potency and species-specificity of this compound.
| Receptor Complex | Ligand | Assay Type | Kd (nM) | IC50 (nM) | EC50 (nM) | Relative Affinity/Activity | Reference |
| Nezara viridula EcR/USP (NvE10) | Ponasterone A | Radioligand Binding | 6.8 | - | - | - | |
| Nezara viridula EcR/USP (NvE11) | Ponasterone A | Radioligand Binding | 7.5 | - | - | - | |
| Nezara viridula EcR/USP (NvE10 & NvE11) | This compound | Radioligand Binding | - | - | - | Similar to 20E | |
| Oncopeltus fasciatus | This compound | Bioassay | - | - | - | 10x more active than 20E | |
| Americamysis bahia EcR/USP | Ponasterone A | Radioligand Binding | 2.14 | 1.2 | - | - | |
| Americamysis bahia EcR/USP | 20-hydroxyecdysone | Radioligand Binding | - | 35 | - | - | |
| Chilo suppressalis EcR/USP | Ponasterone A | Radioligand Binding | 1.2 | - | - | - | |
| Plutella xylostella EcR (monomer) | Ponasterone A | Radioligand Binding | 48.8 | - | - | - | |
| Plutella xylostella EcR/USP (dimer) | Ponasterone A | Radioligand Binding | 2.3 | - | - | ~20-fold higher than monomer |
Ecdysone Receptor Signaling Pathway
The binding of this compound to the EcR/USP heterodimer initiates a cascade of gene expression. In the absence of a ligand, the receptor complex can be associated with corepressors, silencing gene expression. Upon this compound binding, a conformational change in the ligand-binding domain (LBD) of EcR leads to the dissociation of corepressors and the recruitment of coactivator proteins. This activated complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, initiating their transcription.
Figure 1. Simplified Ecdysone Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and inhibition constants (IC50) of ligands for the ecdysone receptor.
Protocol:
-
Receptor Preparation: The ligand-binding domains (LBDs) of EcR and USP are expressed, often as fusion proteins (e.g., GST-fusion) in E. coli or insect cells, and purified by affinity chromatography.
-
Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, EDTA, DTT, and protease inhibitors.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]ponasterone A) is incubated with the purified EcR/USP heterodimer in the presence of varying concentrations of the unlabeled competitor ligand (this compound).
-
Separation: Bound and free radioligand are separated. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal precipitation.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Kd and IC50 values.
Figure 2. Workflow for a Radioligand Binding Assay.
Reporter Gene Assay
This cell-based assay measures the ability of a ligand to activate the ecdysone receptor and drive the expression of a reporter gene.
Protocol:
-
Cell Culture: Insect or mammalian cells (e.g., HEK293T) are cultured in appropriate media.
-
Transfection: The cells are transiently or stably transfected with three plasmids:
-
An expression vector for EcR.
-
An expression vector for USP.
-
A reporter plasmid containing an ecdysone response element (EcRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Treatment: The transfected cells are treated with varying concentrations of this compound or other test compounds.
-
Lysis and Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The dose-response curve is plotted to determine the EC50 value, which is the concentration of the ligand that produces 50% of the maximal response.
Figure 3. Workflow for a Reporter Gene Assay.
Conclusion
This compound acts as a potent agonist of the ecdysone receptor, initiating a transcriptional cascade that is fundamental to insect development. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the nuanced mechanisms of this compound and to explore its potential in the development of novel, species-specific insecticides. The provided diagrams offer a visual representation of the key pathways and workflows, facilitating a deeper understanding of this critical biological process.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound:a 28-carbon hexahydroxy molting hormone from the embryo of the milkweed bug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 4. The X-ray structure of a hemipteran ecdysone receptor ligand-binding domain: comparison with a lepidopteran ecdysone receptor ligand-binding domain and implications for insecticide design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Purification of Makisterone A using High-Performance Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Makisterone A is a C28-ecdysteroid, a class of steroid hormones that play a crucial role in insect molting and development.[1][2][3][4] Its structural similarity to other ecdysteroids necessitates robust purification methods to isolate it from complex biological matrices for research and drug development purposes. This document provides detailed application notes and protocols for the purification of this compound using High-Performance Liquid Chromatography (HPLC), with a focus on reversed-phase chromatography. The methodologies described herein are compiled from established techniques for ecdysteroid separation and can be adapted for both analytical and preparative scale purification.
Introduction
Ecdysteroids, including this compound, are polyhydroxylated steroids found in both arthropods and plants (phytoecdysteroids). Their polar nature presents challenges for extraction and purification from natural sources. The isolation of pure this compound is essential for accurate biological activity studies, structure-activity relationship analysis, and its potential development as a pharmacological agent. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of ecdysteroids due to its high resolution and sensitivity. This document outlines a comprehensive workflow from initial extraction to final purification of this compound by HPLC.
Experimental Protocols
Extraction and Preliminary Purification of this compound from Plant Material
This protocol is a general guideline for the initial extraction and cleanup of ecdysteroids from plant sources, such as Taxus cuspidata or Podocarpus macrophyllus, which are known to contain this compound.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Extraction: Macerate the dried and powdered plant material in methanol at room temperature overnight. Filter the extract and repeat the extraction process on the plant residue to ensure complete extraction.
-
Solvent Partitioning: Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator. Resuspend the residue in a mixture of water and ethyl acetate. Transfer to a separatory funnel and perform liquid-liquid extraction. The more polar ecdysteroids, including this compound, will preferentially partition into the aqueous-methanolic phase.
-
Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the aqueous-methanolic extract onto the cartridge. Wash the cartridge with water to remove highly polar impurities. Elute the ecdysteroid-enriched fraction with increasing concentrations of methanol in water.
-
Concentration: Collect the fractions containing this compound (as determined by thin-layer chromatography or analytical HPLC) and evaporate to dryness. This crude extract is now ready for HPLC purification.
Analytical HPLC Method for this compound
An analytical HPLC method is crucial for method development, fraction analysis, and purity assessment.
Table 1: Analytical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, increasing linearly to elute this compound. A typical starting point could be 20-30% B, increasing to 70-80% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
Preparative HPLC Purification of this compound
The goal of preparative HPLC is to isolate a larger quantity of pure this compound. The method is scaled up from the optimized analytical method.
Table 2: Preparative HPLC Parameters for this compound Purification
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 20 x 250 mm, 10 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A focused gradient around the elution point of this compound, as determined by the analytical method, is recommended to improve resolution and loading capacity. |
| Flow Rate | Scaled up from the analytical method based on the column diameter. For a 20 mm ID column, a flow rate of 15-20 mL/min is a reasonable starting point. |
| Detection | UV at 254 nm (using a preparative flow cell) |
| Injection Volume | Dependent on the loading capacity of the column, determined by loading studies. Can range from hundreds of microliters to several milliliters. |
| Column Temperature | Ambient |
| Fraction Collection | Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound. |
Note on Scaling Up: The transition from analytical to preparative HPLC requires careful consideration of parameters like flow rate, injection volume, and gradient profile to maintain resolution while maximizing throughput.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained during the purification process.
Table 3: Summary of a Hypothetical Purification of this compound
| Purification Step | Total Weight (mg) | This compound Purity (%) | Recovery (%) |
| Crude Methanolic Extract | 10,000 | 0.5 | 100 |
| After Solvent Partitioning | 2,000 | 2.0 | 80 |
| After SPE | 500 | 15.0 | 75 |
| After Preparative HPLC | 65 | >98 | 60 |
Visualizations
Ecdysteroid Signaling Pathway
This compound, like other ecdysteroids, exerts its biological effects by binding to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This complex then binds to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription and initiating the molting process.
Caption: Ecdysteroid signaling pathway of this compound.
HPLC Purification Workflow
The overall workflow for the purification of this compound involves a series of extraction and chromatographic steps to progressively increase the purity of the target compound.
References
Application Notes and Protocols for Makisterone A Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Makisterone A is a polyhydroxylated steroid belonging to the ecdysteroid family, which are crucial hormones in arthropods, regulating processes like molting and development.[1][2] It is a C28 ecdysteroid, distinguished by an alkyl group at the C-24 position.[3] this compound acts as a potent agonist of the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[4][5] This binding event initiates a signaling cascade that governs gene expression, making this compound and its signaling pathway a key area of interest for insecticide development and for studying insect physiology. This document provides detailed analytical standards, experimental protocols, and data for researchers working with this compound.
I. Analytical Standards and Methods
The accurate quantification and characterization of this compound are essential for research and development. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the analysis of ecdysteroids. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of steroids like this compound.
Quantitative Data for Analytical Methods
| Parameter | Method | Matrix | Value | Reference |
| Lower Limit of Quantification (LLOQ) | HPLC-MS/MS | Insect Hemolymph | 0.05 pg/mL | |
| Lower Limit of Quantification (LLOQ) | HPLC-MS/MS | Insect Hemolymph | 100 fmol/mL |
Experimental Protocol: Quantification of this compound in Insect Hemolymph by HPLC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of ecdysteroids in biological materials.
1. Sample Collection and Preparation:
-
Anesthetize insects (e.g., Tribolium castaneum larvae) on ice.
-
Collect hemolymph using a sterile microcapillary tube. To prevent melanization, immediately transfer the hemolymph into a pre-chilled microcentrifuge tube containing cold methanol.
-
For whole-body analysis, wash the larvae with deionized water, place them in a tube with cold methanol, and homogenize using a tissue lyser.
-
Centrifuge the homogenate to pellet cellular debris.
2. Extraction:
-
Transfer the methanol supernatant containing the extracted ecdysteroids to a new tube.
-
To increase detectability, derivatization to 14,15-anhydrooximes can be performed.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the extracted sample onto the cartridge.
-
Wash the cartridge with a water/methanol mixture (e.g., 80/20 v/v) to remove polar impurities.
-
Elute the ecdysteroids, including this compound, with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
4. HPLC-MS/MS Analysis:
-
Reconstitute the dried extract in the initial mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).
-
Inject the sample into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: Appropriate for the column dimensions.
-
Column Temperature: Controlled to ensure reproducible retention times.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor for specific precursor-to-product ion transitions for this compound.
-
Experimental Workflow for HPLC-MS/MS Analysis of this compound
References
Synthesis of Makisterone A: A Review of Biosynthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Application Note
The biosynthesis of ecdysteroids is a complex multi-step process that occurs in both plants and insects. However, insects are incapable of synthesizing the foundational sterol nucleus and therefore rely on dietary phytosterols. Plants, on the other hand, can synthesize phytoecdysteroids from basic precursors. The general pathway involves the conversion of cholesterol (in insects) or other phytosterols (in plants) through a series of hydroxylation and oxidation reactions.
This document provides an overview of the key steps in the biosynthetic pathway of ecdysteroids, which is largely conserved and provides a model for the synthesis of Makisterone A.
Biosynthetic Pathway of Ecdysteroids
The biosynthesis of ecdysteroids, such as this compound, begins with a sterol precursor. In insects, this is typically cholesterol obtained from their diet. The pathway involves a series of enzymatic reactions, many of which are catalyzed by cytochrome P450 enzymes. The following diagram illustrates the generally accepted biosynthetic pathway leading to the formation of ecdysone, a direct precursor to other ecdysteroids. The conversion of ecdysone to 20-hydroxyecdysone is a common final step; the synthesis of this compound would follow a similar terminal hydroxylation pattern from a C28 precursor.
Figure 1. A simplified diagram of the insect ecdysteroid biosynthetic pathway from cholesterol.
Key Enzymes in Ecdysteroid Biosynthesis
The enzymes involved in the ecdysteroid biosynthetic pathway are collectively known as the "Halloween genes." The following table summarizes the key enzymes and their functions as identified primarily in the model organism Drosophila melanogaster.[1][2]
| Enzyme (Gene Name) | Class | Function |
| Neverland (Nvd) | Rieske-domain oxygenase | Catalyzes the conversion of cholesterol to 7-dehydrocholesterol.[1] |
| Shroud (Sro) | STAR-domain protein | Likely involved in intracellular cholesterol transport. |
| Spook (Spo) | Cytochrome P450 (CYP307A1) | Function within the "Black Box" of early biosynthetic steps. |
| Cyp6t3 | Cytochrome P450 | Function within the "Black Box" of early biosynthetic steps. |
| Phantom (Phm) | Cytochrome P450 (CYP306A1) | C25 hydroxylase.[1] |
| Disembodied (Dib) | Cytochrome P450 (CYP302A1) | C22 hydroxylase.[1] |
| Shadow (Sad) | Cytochrome P450 (CYP315A1) | C2 hydroxylase. |
| Shade (Shd) | Cytochrome P450 (CYP314A1) | C20 hydroxylase, converting ecdysone to 20-hydroxyecdysone. |
Protocols for Experimental Investigation of Biosynthesis
While a complete de novo chemical synthesis protocol for this compound is not available, researchers can investigate its biosynthesis using the following general experimental approaches.
Protocol 1: In Vitro Enzyme Assays
Objective: To characterize the activity of a specific biosynthetic enzyme (e.g., a hydroxylase).
Materials:
-
Expression system for the enzyme of interest (e.g., E. coli, insect cell lines).
-
Purified enzyme.
-
Substrate (e.g., a specific ecdysteroid precursor).
-
Cofactors (e.g., NADPH).
-
Reaction buffer.
-
Quenching solution (e.g., acetonitrile).
-
HPLC or LC-MS for product analysis.
Procedure:
-
Prepare a reaction mixture containing the purified enzyme, substrate, and cofactors in the reaction buffer.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to identify and quantify the product.
Protocol 2: Isotopic Labeling Studies
Objective: To trace the incorporation of a labeled precursor into this compound in a biological system (e.g., plant tissue culture or insect organ culture).
Materials:
-
Labeled precursor (e.g., ¹⁴C- or ³H-labeled cholesterol or phytosterol).
-
Plant tissue or insect organ culture system.
-
Culture medium.
-
Solvents for extraction (e.g., methanol, chloroform).
-
Chromatography system for purification (e.g., column chromatography, HPLC).
-
Scintillation counter or mass spectrometer for detection of the label.
Procedure:
-
Introduce the labeled precursor into the culture medium.
-
Culture the plant tissue or insect organs for a specified period to allow for metabolism.
-
Harvest the tissue/organs and extract the steroids using appropriate solvents.
-
Separate the different steroid compounds using chromatography.
-
Analyze the fractions for the presence of the radiolabel to identify the metabolites of the precursor, including this compound.
Logical Workflow for Investigating this compound Synthesis
The following diagram outlines a logical workflow for a research program aimed at elucidating the complete synthetic pathway of this compound.
Figure 2. A logical workflow for the elucidation of the this compound biosynthetic pathway.
Conclusion
While a complete chemical synthesis of this compound from simple starting materials remains a significant challenge and is not well-documented in public literature, the study of its biosynthetic pathway offers a viable alternative for its production. By identifying and characterizing the enzymes involved in its natural synthesis, metabolic engineering approaches in microbial or plant-based systems could be developed for a sustainable and scalable supply of this valuable ecdysteroid. Further research into the "Halloween genes" in this compound-producing organisms will be key to unlocking this potential.
References
Application Notes and Protocols for Makisterone A in Insect Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Makisterone A is a naturally occurring ecdysteroid, an insect molting hormone, that serves as a potent agonist of the ecdysone receptor (EcR).[1] In conjunction with its heterodimeric partner, the ultraspiracle protein (USP), the activated EcR complex initiates a transcriptional cascade that governs key developmental processes in insects, most notably molting and metamorphosis. This mechanism has been harnessed in biotechnological applications, particularly for the inducible expression of recombinant proteins in insect cell culture systems. By placing a gene of interest under the control of an ecdysone-responsive promoter, the addition of an ecdysteroid like this compound can trigger high-level gene expression in a controlled manner.
These application notes provide detailed protocols and quantitative data for the use of this compound in insect cell culture experiments, with a focus on Sf9 cells, a common cell line derived from the fall armyworm, Spodoptera frugiperda.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₆O₇ | Cayman Chemical |
| Molecular Weight | 494.7 g/mol | Cayman Chemical |
| Solubility | DMSO, Ethanol, Methanol | Cayman Chemical |
| Storage | -20°C | Cayman Chemical |
Table 2: Comparative Potency of Ecdysteroid Agonists in Sf9 Cells
This table summarizes the concentration of various ecdysteroids required to cause 50% inhibition (IC₅₀) of [³H]ponasterone A binding to the ecdysone receptor in intact Sf9 cells. A lower IC₅₀ value indicates a higher binding affinity.
| Compound | IC₅₀ (M) | Relative Potency (vs. This compound) |
| Ponasterone A | 3.0 x 10⁻⁸ | ~13.3x |
| 20-Hydroxyecdysone | 1.0 x 10⁻⁷ | ~4x |
| This compound | 4.0 x 10⁻⁷ | 1x |
Data adapted from a study on the inhibition of [³H]ponasterone A binding in intact Sf-9 cells[1].
Table 3: Recommended Working Concentrations for this compound in Sf9 Cell Culture
| Application | Recommended Concentration Range | Notes |
| Gene Expression Induction | 0.1 µM - 5 µM | Optimal concentration should be determined empirically for each specific expression system and protein of interest. |
| Cytotoxicity Assessment | 0.1 µM - 100 µM | Based on general ecdysteroid toxicity data; it is crucial to perform a dose-response curve to determine the non-toxic range for your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound, which can be further diluted to the desired working concentration.
Materials:
-
This compound (solid)
-
100% Ethanol (ACS grade or higher)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 1 mM stock solution (Molecular Weight = 494.7 g/mol ). For example, to prepare 1 mL of a 1 mM stock solution, weigh out 0.495 mg of this compound.
-
Aseptically transfer the weighed this compound to a sterile amber microcentrifuge tube or glass vial. The use of amber tubes is recommended to protect the compound from light.
-
Add the calculated volume of 100% ethanol to the tube. For the example above, add 1 mL of ethanol.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution, but do not overheat[2].
-
Store the 1 mM stock solution at -20°C for long-term storage. The stock solution is stable for several months when stored properly. For short-term use, the solution can be stored at 4°C for up to one week.
Protocol 2: Induction of Recombinant Protein Expression in Sf9 Cells
This protocol provides a general procedure for inducing the expression of a target protein in Sf9 cells using an ecdysone-inducible expression system and this compound.
Materials:
-
Sf9 cells cultured in a suitable insect cell medium (e.g., Grace's Insect Medium supplemented with 10% FBS)
-
Recombinant baculovirus encoding the gene of interest under an ecdysone-responsive promoter
-
This compound stock solution (1 mM in ethanol)
-
6-well tissue culture plates
-
Sterile, serum-free insect cell medium
-
Incubator at 27°C
Procedure:
-
Cell Seeding: Seed Sf9 cells in a 6-well plate at a density of 1 x 10⁶ cells/well in 2 mL of complete medium. Allow the cells to attach for 1-2 hours at 27°C.
-
Baculovirus Infection: Remove the medium from the wells and infect the cells with the recombinant baculovirus at a multiplicity of infection (MOI) of 5-10 in a minimal volume of serum-free medium (e.g., 0.5 mL). Incubate for 1 hour at 27°C, gently rocking the plate every 15 minutes to ensure even distribution of the virus.
-
Induction with this compound:
-
Prepare a series of dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM). Remember to include a vehicle control (ethanol only) at the same final concentration as in the highest this compound treatment.
-
After the 1-hour infection period, add 1.5 mL of the medium containing the appropriate concentration of this compound (or vehicle control) to each well.
-
-
Incubation: Incubate the plate at 27°C for the desired expression time. For secreted proteins, expression can be monitored over a time course of 24, 48, 72, and 96 hours. Studies have shown that recombinant protein expression is enhanced by the addition of ecdysteroids[3].
-
Harvesting and Analysis:
-
For secreted proteins: Collect the culture medium at the desired time points. Centrifuge to remove cells and debris. The supernatant contains the secreted protein.
-
For intracellular proteins: Aspirate the medium and wash the cells with phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer.
-
Analyze the protein expression levels using appropriate methods such as SDS-PAGE, Western blotting, or an activity assay.
-
Protocol 3: Cytotoxicity Assay of this compound in Sf9 Cells
This protocol describes a method to determine the cytotoxic effects of this compound on Sf9 cells using a trypan blue exclusion assay.
Materials:
-
Sf9 cells in suspension culture
-
Complete insect cell medium
-
This compound stock solution (1 mM in ethanol)
-
24-well tissue culture plates
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Incubator at 27°C
Procedure:
-
Cell Seeding: Seed Sf9 cells in a 24-well plate at a density of 0.5 x 10⁶ cells/mL in 1 mL of complete medium per well.
-
Treatment with this compound:
-
Prepare a range of this compound dilutions in complete medium (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (ethanol) and an untreated control.
-
Add the diluted this compound or controls to the wells.
-
-
Incubation: Incubate the plate at 27°C for 24, 48, and 72 hours.
-
Cell Viability Assessment:
-
At each time point, resuspend the cells in a well thoroughly.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cells + 10 µL of trypan blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each concentration and time point:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
-
Plot the % viability against the log of the this compound concentration to generate a dose-response curve and determine the CC₅₀ (50% cytotoxic concentration).
-
Visualizations
Caption: Ecdysone signaling pathway activated by this compound.
Caption: Workflow for inducible protein expression using this compound.
Caption: Workflow for assessing the cytotoxicity of this compound.
References
- 1. Inhibition of [(3)H]ponasterone a binding by ecdysone agonists in the intact Sf-9 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Ecdysteroids increase the yield of recombinant protein produced in baculovirus insect cell expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
Dose-Response of Makisterone A in the Red Flour Beetle, Tribolium castaneum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the dose-dependent effects of Makisterone A, a phytoecdysteroid, on the development and physiology of the red flour beetle, Tribolium castaneum. Detailed protocols for conducting similar bioassays are also included, offering a framework for screening novel insecticidal compounds.
Data Presentation: Summary of Quantitative Effects
The ingestion of this compound by T. castaneum larvae induces a range of dose-dependent physiological and developmental disruptions. The following tables summarize the key quantitative findings from dose-response studies.
Table 1: Developmental Effects of this compound on T. castaneum
| This compound Concentration (ppm) | Larval Mortality | Pupation Rate | Adult Emergence Rate |
| 300 | Increased | Significantly Reduced | Significantly Reduced |
| 600 | Dose-dependent Increase | Significantly Reduced | Significantly Reduced |
| 900 | Dose-dependent Increase | Significantly Reduced | Significantly Reduced |
| 1200 | Dose-dependent Increase | Significantly Reduced | Significantly Reduced |
Source: Ingestion of this compound by T. castaneum larvae induced mortality and significantly reduced pupation and adult emergence rates.[1][2]
Table 2: Biochemical Effects of this compound on T. castaneum Larvae
| This compound Concentration (ppm) | Soluble Protein Content (µ g/larva ) | Alpha-Amylase Activity | Esterase & P-450 Monooxygenases | Glutathione S-transferase (GST) Activity (nmol/min/mg protein) |
| 300 | 176.94 | Inhibition | Decreased at higher concentrations | Increased |
| 600 | 106.72 | Inhibition | Decreased at higher concentrations | Increased |
| 900 | 93.16 | Inhibition | Decreased at higher concentrations | Increased |
| 1200 | 39.32 | 131.68 ± 1.7 (µg starch consumed/larva) | Decreased at higher concentrations | 273.26 ± 6.4 |
Source: The level of proteins decreases significantly in larvae treated with this compound in a dose-dependent manner.[1][2] A significant inhibition of alpha-amylase activity was also registered.[1] Ingestion of this compound decreased the esterase and P-450 monooxygenases activities when used at higher concentration. In contrast, glutathione S-transferase activity increased in a dose dependent manner.
Experimental Protocols
The following protocols are based on methodologies reported for studying the effects of ingested phytoecdysteroids on T. castaneum.
Rearing of Tribolium castaneum
-
Culture Medium: Maintain a stock culture of T. castaneum in a medium of whole wheat flour mixed with 5% (w/w) brewer's yeast.
-
Environmental Conditions: Keep the culture in a controlled environment at a temperature of 30 ± 1°C and relative humidity of 70 ± 5%, with a 12:12 hour (light:dark) photoperiod.
-
Larval Synchronization: To obtain larvae of a uniform age for experiments, allow adults to oviposit for 24 hours and then remove them from the flour. The resulting larvae will be of a similar developmental stage.
Preparation of this compound-Treated Diet
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetone).
-
Diet Incorporation: Add the appropriate volume of the this compound stock solution to a pre-weighed amount of the standard diet (whole wheat flour with 5% brewer's yeast) to achieve the desired final concentrations (e.g., 300, 600, 900, 1200 ppm).
-
Solvent Evaporation: Thoroughly mix the diet to ensure uniform distribution of the compound. Allow the solvent to evaporate completely in a fume hood before presenting the diet to the insects.
-
Control Diet: Prepare a control diet by adding the same volume of the solvent used for the stock solution to the flour and allowing it to evaporate.
Developmental Bioassay
-
Experimental Setup: Place a cohort of synchronized, early-instar T. castaneum larvae (e.g., 10-20 larvae) into a petri dish containing the control or a this compound-treated diet.
-
Replication: Use multiple replicates for each treatment group and the control.
-
Data Collection: Monitor the larvae daily to record:
-
Larval mortality (number of dead larvae).
-
Pupation (number of larvae that successfully pupate).
-
Adult emergence (number of pupae that successfully eclose into adults).
-
-
Duration: Continue the experiment until all individuals in the control group have emerged as adults or died.
Biochemical Assays
-
Sample Preparation: After a set exposure period to the treated diet, collect larvae from each group. Homogenize the larvae in an appropriate buffer (e.g., phosphate buffer) on ice. Centrifuge the homogenate to obtain a supernatant containing the soluble proteins for subsequent assays.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a standard method such as the Bradford assay. This is necessary to normalize the enzyme activity data.
-
Enzyme Activity Assays:
-
Alpha-Amylase: Measure the activity by incubating the supernatant with a starch solution and quantifying the amount of reducing sugars produced.
-
Esterases: Use a substrate like p-nitrophenyl acetate and measure the change in absorbance as it is hydrolyzed.
-
Glutathione S-transferase (GST): Measure the conjugation of glutathione with a substrate like 1-chloro-2,4-dinitrobenzene (CDNB).
-
P-450 Monooxygenases: A common method is the p-nitroanisole O-demethylation assay.
-
Visualizations
References
Application Notes and Protocols for Makisterone A Bioassay in Larvae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Makisterone A is a phytoecdysteroid, a plant-derived analog of insect molting hormones (ecdysteroids).[1][2] Like the primary insect molting hormone, 20-hydroxyecdysone (20E), this compound acts as a potent agonist of the ecdysone receptor (EcR).[3] This binding initiates a signaling cascade that regulates gene expression, leading to molting and metamorphosis.[4] When ingested or absorbed by insect larvae at inappropriate times or in excessive amounts, this compound can disrupt normal development, leading to growth abnormalities, molting defects, and mortality.[5] This makes it a compound of interest for the development of bio-rational insecticides.
These application notes provide detailed protocols for conducting bioassays to evaluate the biological activity of this compound against various insect larvae. The protocols cover both dietary incorporation and topical application methods, allowing researchers to assess the compound's effects through different routes of exposure.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on insect larvae, based on available literature.
Table 1: Effects of Dietary this compound on Tribolium castaneum (Coleoptera: Tenebrionidae) Larvae
| Concentration (ppm) | Larval Mortality (%) | Pupation Rate (%) | Adult Emergence Rate (%) |
| 0 (Control) | 0 | 100 | 100 |
| 300 | Not specified | Reduced | Reduced |
| 600 | ~50 | Significantly Reduced | Significantly Reduced |
| 900 | >50 | Significantly Reduced | Significantly Reduced |
| 1200 | ~100 | Significantly Reduced | Significantly Reduced |
Table 2: Biochemical Effects of Dietary this compound on Tribolium castaneum Larvae
| Concentration (ppm) | Protein Content (µ g/larva ) | α-Amylase Activity (µg starch consumed/larva) | Glutathione S-transferase Activity (nmol/min/mg protein) |
| 0 (Control) | >177 | Not specified | Not specified |
| 300 | 176.94 | Not specified | Increased |
| 600 | 106.72 | Not specified | Increased |
| 900 | 93.16 | Not specified | Increased |
| 1200 | 39.32 | 131.68 | 273.26 |
Experimental Protocols
Protocol 1: Dietary Incorporation Bioassay
This method is suitable for assessing the chronic effects of this compound when ingested by larvae that feed on an artificial diet.
1. Materials and Reagents:
-
This compound (purity >95%)
-
Solvent (e.g., ethanol or acetone)
-
Artificial diet appropriate for the target insect species
-
Petri dishes or multi-well plates
-
Fine brush for transferring larvae
-
Incubator with controlled temperature, humidity, and photoperiod
-
Microbalance
2. Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound.
-
Dissolve it in a minimal amount of the chosen solvent to prepare a high-concentration stock solution (e.g., 10,000 ppm).
-
Store the stock solution in a sealed, labeled container at -20°C.
3. Preparation of Treated Diet:
-
Prepare the artificial diet according to the standard procedure for the target insect.
-
While the diet is still in a liquid or semi-liquid state and has cooled to a temperature that will not cause degradation of the compound, add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 100, 300, 600, 900, 1200 ppm).
-
For the control group, add an equivalent volume of the solvent used for the stock solution to the diet.
-
Thoroughly mix the diet to ensure a homogenous distribution of this compound.
-
Dispense a consistent amount of the diet into each Petri dish or well of a multi-well plate.
-
Allow the diet to solidify.
4. Bioassay Procedure:
-
Select healthy, synchronized larvae of a specific instar (e.g., 2nd or 3rd instar).
-
Carefully transfer a known number of larvae (e.g., 10-20) into each dish or well containing the treated or control diet.
-
Seal the containers with a breathable lid or film to prevent larvae from escaping while allowing for air exchange.
-
Place the containers in an incubator set to the optimal conditions for the target insect's development.
-
Monitor the larvae daily or at other regular intervals.
5. Data Collection and Endpoints:
-
Larval Mortality: Record the number of dead larvae at each observation point.
-
Developmental Effects: Note any developmental abnormalities, such as failed molting, precocious pupation, or morphological defects.
-
Time to Pupation and Adult Emergence: Record the day of pupation and adult emergence for each individual.
-
Pupal and Adult Weight: Weigh the pupae and newly emerged adults.
-
Sub-lethal Effects: Assess any changes in feeding behavior or movement.
6. Data Analysis:
-
Calculate the percentage of larval mortality for each concentration and correct for control mortality using Abbott's formula if necessary.
-
Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
-
Analyze developmental parameters (e.g., time to pupation, pupal weight) using appropriate statistical tests (e.g., ANOVA, t-test).
Protocol 2: Topical Application Bioassay
This method is used to determine the contact toxicity of this compound.
1. Materials and Reagents:
-
This compound
-
Acetone (analytical grade)
-
Micro-applicator or a fine-tipped pipette
-
Petri dishes lined with filter paper
-
CO2 or cold anesthesia for immobilizing larvae
-
Incubator
2. Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in acetone (e.g., 1000 ppm).
-
Perform serial dilutions of the stock solution with acetone to obtain a range of desired concentrations.
-
Prepare a control solution of acetone only.
3. Bioassay Procedure:
-
Select healthy, uniform-sized larvae of a specific instar.
-
Immobilize the larvae using CO2 or by placing them on a cold surface.
-
Using a micro-applicator, apply a precise volume (e.g., 0.1-1 µL) of the dosing solution to the dorsal thoracic region of each larva.
-
Treat the control group with the same volume of acetone.
-
After application, place the larvae in a Petri dish with a small piece of untreated diet.
-
Allow the acetone to evaporate in a well-ventilated area.
-
Transfer the Petri dishes to an incubator.
4. Data Collection and Endpoints:
-
Mortality: Record the number of dead larvae at 24, 48, and 72 hours post-application.
-
Developmental Effects: Observe for any molting defects or other morphological abnormalities in the surviving larvae.
5. Data Analysis:
-
Calculate the percentage of mortality for each dose.
-
Determine the LD50 (lethal dose for 50% of the population) using probit analysis.
Mandatory Visualizations
Caption: Experimental workflow for this compound bioassay in larvae.
Caption: Simplified signaling pathway of this compound in insect larvae.
References
Application Notes and Protocols for Studying Ecdysone Receptor Binding with Makisterone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ecdysone receptor (EcR) is a nuclear receptor that plays a pivotal role in regulating insect development, primarily through controlling molting and metamorphosis.[1] It functions as a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[1] Upon binding to ecdysteroids, such as 20-hydroxyecdysone (20E) and Makisterone A, the EcR-USP complex undergoes a conformational change, leading to the transcriptional activation of target genes.[1]
This compound is a C28 ecdysteroid that serves as the major molting hormone in several insect species, particularly within the Hemiptera order.[2] Understanding the binding interaction between this compound and the ecdysone receptor is crucial for the development of novel, species-specific insecticides and for advancing our knowledge of insect endocrinology. These application notes provide detailed protocols for studying this interaction using established biophysical techniques.
Ecdysone Receptor Signaling Pathway
The classical ecdysone signaling pathway begins with the entry of ecdysteroids into the cell and their binding to the EcR-USP heterodimer, which is located in the nucleus. This binding event displaces co-repressors and recruits co-activators, initiating the transcription of early-response genes. The protein products of these genes then activate a cascade of late-response genes, ultimately leading to the physiological changes associated with molting and metamorphosis.
Quantitative Binding Data
The binding affinity of this compound for the ecdysone receptor can be quantified using various techniques, yielding parameters such as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). The following table summarizes available quantitative data for ecdysteroid binding to the ecdysone receptor from different insect species.
| Insect Species | Receptor Isoform(s) | Ligand | Binding Parameter | Value (nM) | Reference |
| Nezara viridula | NvE10, NvE11 | [3H]ponasterone A | Kd | 6.8 - 7.5 | [3] |
| Nezara viridula | NvE10, NvE11 | This compound | - | Similar affinity to 20E | |
| Chilo suppressalis | EcR-B1/USP | Ponasterone A | Kd | 1.2 | |
| Plutella xylostella | EcR/USP | Ponasterone A | Kd | 2.3 | |
| Drosophila melanogaster K c167 cells | EcR | [125I]Iodoponasterone A | Kd | ~0.38 |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the relative binding affinity of this compound by measuring its ability to compete with a radiolabeled ecdysteroid (e.g., [3H]ponasterone A) for binding to the EcR-USP heterodimer.
Workflow:
Detailed Protocol:
-
Receptor Preparation:
-
Prepare a cell lysate or nuclear extract from a source rich in the ecdysone receptor, such as insect cell lines (e.g., Sf9, S2) engineered to express the EcR and USP of interest, or from insect tissues at a developmental stage with high receptor expression.
-
Determine the protein concentration of the receptor preparation using a standard method (e.g., BCA assay).
-
-
Assay Buffer:
-
Prepare a suitable binding buffer, for example: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
-
Incubation:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
Receptor preparation (e.g., 50-120 µg of protein for tissue homogenates).
-
A fixed concentration of [3H]ponasterone A (typically at or below its Kd, e.g., 1-5 nM).
-
A range of concentrations of unlabeled this compound (e.g., from 10^-11 to 10^-5 M).
-
For determining non-specific binding, use a high concentration of unlabeled 20-hydroxyecdysone (e.g., 10 µM).
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The binding affinity (Ki) of this compound can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte. In this case, the EcR-USP heterodimer is typically immobilized on a sensor chip, and this compound is flowed over the surface.
Detailed Protocol:
-
Protein Immobilization:
-
Immobilize a purified, His-tagged EcR-USP heterodimer onto a sensor chip (e.g., CM5 or a nickel-charged NTA chip) using standard amine coupling chemistry or affinity capture.
-
The immobilization level should be optimized to achieve a good signal-to-noise ratio, typically in the range of 3000-5000 response units (RU).
-
-
Analyte Preparation:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The concentration range should span at least one order of magnitude above and below the expected Kd.
-
-
Binding Measurement:
-
Inject the different concentrations of this compound over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association of this compound with the immobilized receptor in real-time.
-
After the association phase, inject running buffer to monitor the dissociation of the complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of purified EcR-USP heterodimer (typically 10-100 µM) in a suitable buffer (e.g., phosphate or HEPES buffer).
-
Prepare a solution of this compound in the same buffer at a concentration approximately 10-20 times that of the receptor. It is critical that both solutions are in identical buffer to minimize heat of dilution effects.
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles.
-
-
ITC Experiment:
-
Load the receptor solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the this compound solution into the sample cell while maintaining a constant temperature.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat pulses) are integrated to obtain the heat change per injection.
-
These values are then plotted against the molar ratio of this compound to the EcR-USP heterodimer.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the stoichiometry of binding (n), the binding affinity (Ka, from which Kd = 1/Ka is calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from these values.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the binding of this compound to the ecdysone receptor. The choice of technique will depend on the specific research question, available instrumentation, and the purity of the receptor protein. Competitive radioligand binding assays are a robust and sensitive method for determining relative binding affinities. SPR provides real-time kinetic data, offering insights into the dynamics of the interaction. ITC delivers a complete thermodynamic profile, elucidating the driving forces behind the binding event. By employing these methods, researchers can gain a deeper understanding of the molecular basis of ecdysteroid action and facilitate the development of novel insect control agents.
References
Makisterone A: A Potent Ecdysteroid for Investigating Insect Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Makisterone A is a potent phytoecdysteroid, a class of compounds that are structural analogs of insect molting hormones.[1][2] As a powerful agonist of the ecdysone receptor (EcR), this compound serves as a valuable chemical tool for dissecting the intricate processes of insect development, including molting and metamorphosis.[3][4] In certain insect species, particularly within the order Hemiptera, this compound is the predominant native molting hormone, exhibiting higher biological activity than the more commonly studied 20-hydroxyecdysone (20E).[5] Its ability to mimic the natural hormonal signal allows researchers to precisely manipulate developmental timing and study the downstream physiological and genetic effects. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in laboratory settings for basic research and the development of novel insect control strategies.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₆O₇ | |
| Molecular Weight | 494.7 g/mol | |
| Purity | >95% | |
| Solubility | Soluble in ethanol and DMSO | |
| Storage | Store at -20°C under desiccating conditions for up to 12 months. |
Note: Always refer to the manufacturer's safety data sheet (SDS) for complete safety and handling information.
Mechanism of Action: The Ecdysone Signaling Pathway
This compound exerts its effects by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This ligand-receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This binding event initiates the transcription of a cascade of genes that regulate key developmental processes such as molting, metamorphosis, and reproduction.
Caption: Ecdysone signaling pathway activated by this compound.
Quantitative Data on the Effects of this compound
The following tables summarize the dose-dependent effects of this compound on various developmental and biochemical parameters in different insect species.
Table 1: Effects of Dietary this compound on Tribolium castaneum (Coleoptera: Tenebrionidae)
| Concentration (ppm in diet) | Larval Mortality (%) | Pupation Rate (%) | Adult Emergence Rate (%) | Total Protein (µ g/larva ) |
| Control | 0 | 100 | 100 | - |
| 300 | 25 | 75 | 60 | 176.94 |
| 600 | 50 | 40 | 25 | 106.72 |
| 900 | 75 | 20 | 5 | 93.16 |
| 1200 | 95 | 5 | 0 | 39.32 |
Table 2: Effects of Dietary this compound on Enzyme Activities in Tribolium castaneum
| Concentration (ppm in diet) | α-Amylase Activity (µg starch consumed/larva) | Glutathione S-transferase Activity (nmol/min/mg protein) | P-450 Monooxygenases Activity (nmol/min/mg protein) |
| Control | - | - | - |
| 300 | - | - | 1.35 |
| 600 | - | - | - |
| 900 | - | - | - |
| 1200 | 131.68 | 273.26 | 0.33 |
Table 3: Relative Potency of this compound in Oncopeltus fasciatus (Hemiptera: Lygaeidae)
| Compound | Relative Potency (vs. 20-Hydroxyecdysone) |
| This compound | ~10x more potent |
Experimental Protocols
The following protocols provide detailed methodologies for studying the effects of this compound on insect development.
Caption: General experimental workflow for studying this compound.
Protocol 1: Rearing of the Large Milkweed Bug, Oncopeltus fasciatus
This protocol is adapted from established methods for maintaining a laboratory colony.
Materials:
-
Ventilated cages (e.g., plastic aquaria with mesh lids)
-
Water source (e.g., a small jar with a cotton wick)
-
Food source: Raw, unsalted, shelled sunflower seeds
-
Egg-laying substrate: Cotton balls
-
Rearing temperature: 21-24°C
Procedure:
-
Place a water source and a shallow dish of sunflower seeds in the rearing cage.
-
Introduce adult Oncopeltus fasciatus into the cage.
-
Provide a cotton ball for egg laying. The cotton fibers should be slightly teased apart.
-
Check for eggs daily. Eggs are initially yellow and turn red before hatching.
-
To prevent cannibalism, transfer the cotton ball with eggs to a new cage for hatching.
-
Nymphs can be reared under the same conditions as adults.
-
Clean the cages and replace food and water every 1-2 weeks.
Protocol 2: Dietary Administration of this compound to Tribolium castaneum
This protocol is based on the methodology used to study the effects of this compound on the red flour beetle.
Materials:
-
This compound
-
Solvent (e.g., 5% methanol in distilled water)
-
Insect diet (e.g., wheat flour mixed with brewer's yeast, 10:1 w/w)
-
Petri dishes
-
Ventilated oven
-
Fourth instar T. castaneum larvae (starved for 20 hours)
Procedure:
-
Stock Solution Preparation: Dissolve a known weight of this compound in the solvent to create a stock solution of the desired concentration.
-
Diet Preparation:
-
For each experimental concentration, add the appropriate volume of the this compound stock solution to a pre-weighed amount of the insect diet.
-
For the control group, add an equal volume of the solvent without this compound to the diet.
-
Thoroughly mix the diet to ensure even distribution of the compound.
-
-
Solvent Evaporation: Spread the treated diet in a thin layer and place it in a ventilated oven at 37°C for 48 hours to evaporate the solvent.
-
Bioassay:
-
Place a known amount of the treated or control diet into Petri dishes.
-
Introduce a set number of starved fourth instar T. castaneum larvae into each Petri dish.
-
Maintain the Petri dishes in the dark at the appropriate rearing temperature and humidity.
-
-
Data Collection:
-
Record larval mortality, pupation, and adult emergence rates at regular intervals (e.g., every 2 days for 26 days).
-
Collect larvae at specific time points for biochemical or molecular analysis.
-
Protocol 3: Topical Application of this compound (General Protocol)
This is a general protocol that can be adapted for various insect species.
Materials:
-
This compound
-
Solvent (e.g., acetone or ethanol)
-
Micropipette or micro-applicator
-
CO₂ or chilling plate for anesthetizing insects
-
Forceps
Procedure:
-
Dose Preparation: Prepare a series of dilutions of this compound in the chosen solvent to achieve the desired doses in a small application volume (typically 0.1-1 µL).
-
Insect Anesthesia: Anesthetize the insects using CO₂ or by placing them on a chilling plate.
-
Application:
-
Using a micropipette or micro-applicator, apply a precise volume of the this compound solution to the dorsal thorax or abdomen of the anesthetized insect.
-
For the control group, apply an equal volume of the solvent alone.
-
-
Recovery and Observation:
-
Allow the insects to recover in a clean container with access to food and water.
-
Monitor the insects for developmental changes, mortality, and other relevant endpoints.
-
Protocol 4: Injection of this compound (General Protocol)
This is a general protocol for administering this compound via microinjection.
Materials:
-
This compound
-
Insect saline or appropriate buffer
-
Microinjection system (e.g., pulled glass capillaries, micromanipulator, pressure injector)
-
CO₂ or chilling plate for anesthetizing insects
-
Forceps
Procedure:
-
Solution Preparation: Dissolve this compound in the appropriate insect saline or buffer to the desired final concentration. Ensure the solution is sterile-filtered.
-
Needle Preparation: Pull glass capillaries to a fine point suitable for injecting the target insect species.
-
Insect Anesthesia: Anesthetize the insects using CO₂ or by placing them on a chilling plate.
-
Injection:
-
Load the injection needle with the this compound solution.
-
Gently pierce the insect's cuticle, typically in a soft intersegmental membrane, and inject a precise volume of the solution.
-
For the control group, inject an equal volume of the saline or buffer alone.
-
-
Recovery and Observation:
-
Place the injected insects in a clean container with food and water and allow them to recover.
-
Observe the insects for developmental effects and other parameters of interest.
-
Conclusion
This compound is a powerful tool for probing the hormonal control of insect development. Its high potency and, in some cases, greater physiological relevance compared to other ecdysteroids make it an invaluable compound for researchers in entomology, endocrinology, and pest management. The protocols and data presented here provide a foundation for designing and executing experiments to further elucidate the role of ecdysteroids in insect biology and to explore new avenues for insect control.
References
- 1. Evidence for the presence of this compound in Drosophila larvae and the secretion of 20-deoxythis compound by the ring gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rearing milkweed bugs - HackMD [hackmd.io]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Makisterone A Solubility for In Vivo Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Makisterone A. This resource provides essential information and troubleshooting guidance to overcome solubility challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a naturally occurring ecdysteroid, a type of steroid hormone found in insects and some plants.[1][2] It plays a crucial role in insect molting and development by acting as an agonist for the ecdysone receptor (EcR).[3] For in vivo studies, its poor aqueous solubility presents a significant challenge, potentially leading to low bioavailability, inconsistent results, and difficulties in preparing suitable formulations for administration.
Q2: What are the known solvents for this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[3] However, it is practically insoluble in water. The solubility in DMSO has been reported to be 1 mg/mL (2.02 mM), which may require sonication and warming to achieve.[1]
Q3: What are the initial steps to improve the solubility of this compound for my animal studies?
A3: A stepwise approach is recommended. Start by determining the required dose for your study. Then, attempt to dissolve this compound in a small amount of a biocompatible solvent like DMSO, followed by dilution with a vehicle such as saline. If precipitation occurs, consider using co-solvents like Polyethylene Glycol 400 (PEG 400) or surfactants like Polysorbate 80 (Tween 80) in your vehicle. For oral administration, lipid-based formulations can also be explored.
Q4: Are there more advanced techniques to enhance this compound solubility?
A4: Yes, for persistent solubility issues, advanced formulation strategies can be employed. These include creating a cyclodextrin inclusion complex, preparing a solid dispersion, or utilizing nanoparticle-based delivery systems. These methods can significantly improve the aqueous solubility and bioavailability of poorly soluble compounds like this compound.
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound formulations for in vivo experiments.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| This compound precipitates out of solution upon dilution with an aqueous vehicle. | The concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out when the polarity of the solvent system changes. | - Reduce the initial organic solvent volume: Use the minimum amount of DMSO required to dissolve the this compound. - Use a co-solvent system: Prepare a vehicle containing a mixture of solvents like PEG 400 and Tween 80 in saline. This can help maintain solubility upon dilution. - Stepwise dilution: Add the aqueous vehicle to the this compound/organic solvent solution gradually while vortexing to avoid rapid changes in solvent polarity. |
| The prepared formulation is not stable and shows precipitation over time. | The formulation is supersaturated, and the compound is slowly crystallizing out of the solution. The storage conditions may not be optimal. | - Incorporate a precipitation inhibitor: Polymers such as hydroxypropyl methylcellulose (HPMC) can help maintain a supersaturated state. - Optimize storage conditions: Store the formulation at the recommended temperature (e.g., 4°C or room temperature) and protect it from light. Check for any specific stability information from the supplier. This compound as a solid is stable for at least 2 years when stored at -20°C. - Prepare fresh formulations: For unstable solutions, it is best to prepare them fresh before each administration. |
| Inconsistent results are observed between different animal cohorts. | The formulation is not homogenous, leading to variable dosing. This is common with suspensions. | - Ensure proper mixing: If using a suspension, ensure it is thoroughly mixed before each animal is dosed. Continuous stirring during the dosing procedure may be necessary. - Reduce particle size: For suspensions, micronization of the this compound powder can improve homogeneity and dissolution rate. - Consider a solution-based formulation: If possible, developing a stable solution will ensure consistent dosing. |
| Signs of toxicity or adverse reactions in animals. | The vehicle or a high concentration of a particular solvent (e.g., DMSO) may be causing toxicity. | - Run a vehicle-only control group: This will help determine if the adverse effects are due to the vehicle itself. - Minimize the concentration of potentially toxic solvents: Keep the final concentration of DMSO in the administered dose as low as possible, ideally below 5%. - Explore alternative, less toxic vehicles: Consider lipid-based formulations or cyclodextrin complexes, which are generally well-tolerated. |
Data Presentation: Solubility of this compound and Related Ecdysteroids
The following table summarizes the known solubility of this compound and provides solubility data for a related ecdysteroid, 20-hydroxyecdysone, to offer further guidance.
| Compound | Solvent/Vehicle | Solubility | Remarks |
| This compound | DMSO | 1 mg/mL (2.02 mM) | Requires sonication and warming. |
| Ethanol | Soluble | Quantitative data not readily available. | |
| Methanol | Soluble | Quantitative data not readily available. | |
| Water | Insoluble | ||
| 20-Hydroxyecdysone | DMSO | ~30 mg/mL | A structurally similar ecdysteroid. |
| Ethanol | ~25 mg/mL | ||
| PBS (pH 7.2) | ~10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Injection
This protocol describes the preparation of a vehicle commonly used for in vivo administration of poorly soluble compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Polysorbate 80 (Tween 80)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it in a minimal volume of DMSO. For example, to prepare a 1 mg/mL final solution, you could start by dissolving 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock solution.
-
Add Co-solvents: In a separate sterile tube, prepare the vehicle by mixing PEG 400 and Tween 80. A common ratio is 40% PEG 400 and 5% Tween 80. For a final volume of 10 mL, this would be 4 mL of PEG 400 and 0.5 mL of Tween 80.
-
Combine and Dilute: Slowly add the this compound/DMSO stock solution to the PEG 400/Tween 80 mixture while vortexing.
-
Final Dilution: Bring the solution to the final volume with sterile saline. For a 10 mL final volume, you would add saline to reach the 10 mL mark. The final composition would be, for example, 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.
-
Final Formulation Check: Ensure the final formulation is a clear solution. If any precipitation is observed, gentle warming or sonication may be used. The final formulation should be sterile-filtered if intended for intravenous administration.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a cyclodextrin inclusion complex to improve the aqueous solubility of this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin for this purpose.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol or Methanol
Procedure:
-
Molar Ratio Determination: A common starting point for steroid hormones is a 1:1 or 1:2 molar ratio of this compound to HP-β-CD.
-
Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with stirring. Gentle heating may be required to aid dissolution.
-
Dissolve this compound: In a separate container, dissolve the this compound in a minimal amount of ethanol or methanol.
-
Complexation: Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.
-
Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure complete complex formation.
-
Lyophilization: Freeze the resulting solution and lyophilize (freeze-dry) it to obtain a solid powder of the this compound/HP-β-CD inclusion complex.
-
Reconstitution: The lyophilized powder can be reconstituted in water or saline for in vivo administration. The solubility of the complex in aqueous media should be significantly higher than that of this compound alone.
Visualizations
Ecdysone Receptor Signaling Pathway
References
Technical Support Center: Optimizing Makisterone A for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Makisterone A concentration in bioassays.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a phytoecdysteroid, a naturally occurring steroid found in some plants. It functions as an agonist of the ecdysone receptor (EcR), a nuclear receptor that plays a crucial role in insect development, including molting and metamorphosis.[1][2] When this compound binds to the EcR, it forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on DNA, leading to the activation or repression of target gene expression.
2. What is the typical effective concentration range for this compound in bioassays?
The effective concentration of this compound can vary significantly depending on the specific bioassay, cell line, and the desired biological response. However, it is known to bind to the ecdysone receptor with nanomolar affinity.[3] For gene induction assays in Drosophila cell lines like S2 cells, concentrations in the nanomolar (nM) to low micromolar (µM) range are often effective. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
3. How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[3] It is sparingly soluble in chloroform and insoluble in water. For cell-based assays, a common practice is to prepare a high-concentration stock solution in 100% DMSO.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Symptoms:
-
Visible particulate matter or cloudiness in the culture medium after adding the this compound working solution.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes:
-
Low Solubility in Aqueous Solutions: this compound is poorly soluble in water. When a concentrated DMSO stock is added to the aqueous culture medium, the compound can precipitate out of solution.
-
Final DMSO Concentration Too Low: If the final concentration of DMSO in the culture medium is too low, it may not be sufficient to keep the this compound solubilized.
-
High Concentration of this compound: The concentration of this compound may exceed its solubility limit in the final culture medium.
Solutions:
-
Optimize Final DMSO Concentration: Most insect cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity. Always perform a vehicle control experiment to assess the effect of DMSO on your cells.
-
Prepare Intermediate Dilutions: Instead of adding a very small volume of a highly concentrated stock directly to a large volume of medium, prepare an intermediate dilution of this compound in your culture medium. This can help to prevent localized high concentrations that lead to precipitation.
-
Increase Final DMSO Concentration (with caution): If precipitation persists, you can try slightly increasing the final DMSO concentration, but be sure to test for any cytotoxic effects on your cells.
-
Sonication: Briefly sonicating the final working solution can sometimes help to dissolve any small precipitates.
Issue 2: No or Low Biological Response
Symptoms:
-
No significant change in the measured endpoint (e.g., gene expression, cell viability) after treatment with this compound.
Possible Causes:
-
Sub-optimal Concentration: The concentration of this compound used may be too low to elicit a response.
-
Degradation of this compound: Improper storage of stock solutions can lead to degradation of the compound.
-
Cell Line Insensitivity: The cell line being used may have a low expression of the ecdysone receptor or other necessary co-factors.
-
Presence of Antagonists in Serum: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of ecdysteroids.
Solutions:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to identify the optimal working concentration.
-
Proper Storage: Store this compound stock solutions at -20°C or -80°C and protect them from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Cell Line Verification: Confirm that your cell line is responsive to ecdysteroids using a positive control, such as 20-hydroxyecdysone (20E).
-
Consider Serum-Free Medium: If serum interference is suspected, consider adapting your cells to a serum-free medium for the duration of the experiment.[4]
Issue 3: High Background or Off-Target Effects
Symptoms:
-
High signal in the negative control group.
-
Unexpected biological responses that are not consistent with ecdysone receptor activation.
Possible Causes:
-
Cytotoxicity of High Concentrations: At very high concentrations, this compound or the solvent (DMSO) may induce cellular stress or toxicity, leading to non-specific effects.
-
Batch-to-Batch Variability: There may be variations in the purity or composition of this compound between different manufacturing batches.
-
Interaction with Other Pathways: Phytoecdysteroids can sometimes have off-target effects and interact with other cellular pathways.
Solutions:
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the concentration at which this compound or DMSO becomes toxic to your cells.
-
Quality Control of this compound: Whenever possible, obtain a certificate of analysis for your batch of this compound to ensure its purity.
-
Include Appropriate Controls: Use a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells) to distinguish specific effects from non-specific ones.
-
Literature Review: Search for literature on potential off-target effects of this compound in your specific cell line or a similar system.
Data Presentation
Table 1: Solubility and Storage of this compound
| Property | Information |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in Chloroform; Insoluble in Water |
| Storage (Solid) | -20°C |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months. Protect from light. Avoid repeated freeze-thaw cycles. |
Table 2: Recommended Starting Concentrations for Dose-Response Experiments
| Bioassay Type | Cell Line Examples | Suggested Concentration Range |
| Gene Expression (e.g., Luciferase Reporter) | Drosophila S2, Sf9 | 1 nM - 10 µM |
| Cell Proliferation / Viability | Insect Cell Lines | 10 nM - 100 µM |
| Morphological Changes | Drosophila l(2)mbn | 100 nM - 10 µM |
Table 3: Comparative Agonist Activity of Ecdysteroids in Insect Cell Lines (EC50 values in Log M)
| Compound | Drosophila S2 Cells (Diptera) | Spodoptera frugiperda Sf9 Cells (Lepidoptera) |
| 20-hydroxyecdysone | -4.9 | -4.21 |
| Ponasterone A | -5.57 | -5.27 |
| Tebufenozide | -3.4 | -5.1 |
| Data adapted from a study on ecdysone receptor agonists. Lower EC50 values indicate higher potency. This compound is expected to have a potency similar to or slightly less than 20-hydroxyecdysone in many systems. |
Experimental Protocols
Example Protocol: Ecdysone-Responsive Luciferase Reporter Assay in Drosophila S2 Cells
This protocol describes a method to quantify the activity of this compound by measuring the induction of a luciferase reporter gene under the control of an ecdysone-responsive element.
Materials:
-
Drosophila Schneider 2 (S2) cells
-
Schneider's Drosophila Medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS)
-
Ecdysone-responsive luciferase reporter plasmid (e.g., pERE-Luc)
-
Transfection reagent suitable for S2 cells
-
This compound
-
DMSO (cell culture grade)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Methodology:
-
Cell Seeding:
-
One day prior to transfection, seed S2 cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete Schneider's medium.
-
-
Transfection:
-
Transfect the cells with the ecdysone-responsive luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete Schneider's medium to create a range of working concentrations (e.g., 2X final concentration). It is crucial to maintain a consistent final DMSO concentration across all treatments and controls. A 10-fold serial dilution is a good starting point.
-
-
Cell Treatment:
-
24 hours post-transfection, carefully remove the medium from the cells and replace it with 100 µL of the prepared this compound working solutions or control medium (including a vehicle control with the same final DMSO concentration).
-
-
Incubation:
-
Incubate the plate at 28°C for 24-48 hours.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for your luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that elicits a half-maximal response.
-
Mandatory Visualizations
Caption: Ecdysone Receptor Signaling Pathway.
Caption: Luciferase Reporter Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. scialert.net [scialert.net]
- 2. plantarchives.org [plantarchives.org]
- 3. docsdrive.com [docsdrive.com]
- 4. The impact of serum-free culture on HEK293 cells: From the establishment of suspension and adherent serum-free adaptation cultures to the investigation of growth and metabolic profiles - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting peak tailing in Makisterone A HPLC analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Makisterone A.
Troubleshooting Guide
Question: My this compound peak is exhibiting significant tailing. Where should I begin my troubleshooting?
Answer: Peak tailing is a common issue that indicates a problem with the chromatographic system or method. A systematic approach is crucial for efficient troubleshooting. Start by evaluating the most easily controlled parameters and then move to more complex hardware issues. The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention.[1]
The following workflow provides a logical sequence for identifying and resolving the root cause of peak tailing in your this compound analysis.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Question: How can my mobile phase cause peak tailing with a neutral molecule like this compound?
Answer: While this compound is a neutral polyhydroxylated steroid, it can still engage in secondary polar interactions with the stationary phase.[2][3] The primary cause of peak tailing in reversed-phase chromatography is often unwanted interactions with residual silanol groups on the silica packing material.[1]
-
Silanol Interactions: Free silanol groups on the silica surface are acidic and can form strong hydrogen bonds with the multiple hydroxyl groups on this compound. This secondary interaction mechanism leads to peak tailing.
-
Mobile Phase pH: Operating at a lower pH (e.g., 3.0) can suppress the ionization of these silanol groups, minimizing the secondary interactions and improving peak symmetry.
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a consistent pH throughout the column.
Question: Could my HPLC column be the source of the problem?
Answer: Yes, the column is a very common source of peak shape issues.
-
Column Contamination: Buildup of sample matrix components on the column inlet frit or packing material can create active sites that cause tailing. If you use a guard column, replace it first to see if the problem is resolved. If not, try flushing the analytical column with a strong solvent.
-
Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH conditions. This can expose more active silanol sites. If the column is old or has been used extensively, it may need to be replaced.
-
Inappropriate Column Choice: For polar analytes like ecdysteroids, using a modern, high-purity, fully end-capped C18 column is critical. End-capping treats the residual silanol groups to make them less polar and less likely to cause tailing.
Question: Can sample preparation or injection parameters affect peak shape?
Answer: Absolutely. The way the sample is prepared and introduced to the system can significantly impact chromatography.
-
Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to tailing. Try diluting your sample tenfold and re-injecting. If the peak shape improves, you are likely overloading the column.
-
Sample Solvent: If the sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., 100% acetonitrile in a mobile phase starting at 10% acetonitrile), it can cause peak distortion, including tailing or fronting. Whenever possible, dissolve your sample in the initial mobile phase.
Frequently Asked Questions (FAQs)
Question: What is peak tailing and how is it quantified?
Answer: Peak tailing describes an asymmetrical peak where the latter half of the peak is broader than the front half. It indicates that a portion of the analyte is being retained longer than the main peak. This is often quantified using the Asymmetry Factor (As) or the USP Tailing Factor (Tf) . A perfectly symmetrical Gaussian peak has a value of 1.0. For many assays, a tailing factor up to 1.5 is acceptable, though a value closer to 1.0 is always desirable.
Question: What are the most common causes of peak tailing for this compound and how can I fix them?
Answer: The following table summarizes the most common causes and solutions for peak tailing in this compound analysis.
| Potential Cause | Description | Recommended Solution(s) | Quantitative Guideline |
| Secondary Silanol Interactions | Polar hydroxyl groups on this compound interact with active silanol groups on the silica-based column packing. | Lower mobile phase pH to suppress silanol activity. Use a modern, end-capped column. | Adjust pH to ~3.0. |
| Column Contamination | Strongly retained matrix components accumulate on the guard or analytical column, creating active sites. | Replace the guard column. Flush the analytical column with a strong solvent (e.g., isopropanol). | N/A |
| Mass Overload | Injecting too much analyte mass saturates the column's stationary phase. | Dilute the sample or reduce the injection volume. | Reduce injection volume by 50-90%. |
| Sample Solvent Mismatch | The sample is dissolved in a solvent significantly stronger than the mobile phase. | Re-dissolve the sample in the initial mobile phase composition. | N/A |
| Extra-Column Volume | Excessive volume from long/wide tubing or poor fittings causes band broadening and tailing. | Use shorter, narrower ID tubing (e.g., 0.12 mm). Ensure fittings are properly made to avoid dead volume. | N/A |
| Column Degradation | The column is old, has been exposed to extreme pH, or has a void at the inlet. | Replace the analytical column. | N/A |
Question: Can you provide a validated experimental protocol for this compound analysis?
Answer: Yes. The following protocol is based on a validated HPLC-MS/MS method for the separation of ecdysteroids, including this compound, and is a good starting point for developing a robust method.
Experimental Protocol: HPLC Separation of this compound
-
HPLC System: An Agilent 1290 Infinity LC system or equivalent.
-
Column: Zorbax Eclipse plus C18 (or equivalent high-purity, end-capped C18 column).
-
Mobile Phase A: Water with 0.5 mM Ammonium Fluoride (NH₄F).
-
Mobile Phase B: Methanol (MeOH) with 0.5 mM Ammonium Fluoride (NH₄F).
-
Gradient Elution:
-
0–3 min: 30–100% B
-
3–6 min: Hold at 100% B
-
6–7 min: Return to 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Autosampler Temperature: 10°C.
-
Sample Preparation: Ensure samples are filtered through a 0.45 µm filter before injection. Dissolve the final extract in a solvent compatible with the initial mobile phase conditions (e.g., 30% MeOH in water).
References
Technical Support Center: Quantification of Makisterone A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of Makisterone A, with a specific focus on mitigating matrix effects in various biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification.[1][2] In complex matrices like insect hemolymph or plant extracts, endogenous components such as salts, lipids, and pigments can interfere with the analysis.
Q2: I am seeing significant signal suppression in my this compound analysis from insect hemolymph. What are the recommended sample preparation steps to minimize this?
A2: For insect hemolymph, a validated method involves a multi-step cleanup process to remove interfering substances. A recommended workflow includes:
-
Protein Precipitation: Immediately after collection, hemolymph should be mixed with cold methanol to precipitate proteins.
-
Extraction: The sample is then subjected to methanolic extraction.
-
Derivatization: To enhance detectability, the extracted ecdysteroids are converted to their 14,15-anhydrooximes.
-
Solid-Phase Extraction (SPE): The derivatized sample is further purified using a pipette tip-based SPE with a three-layer sorbent.
For samples with high lipid content, a preliminary extraction with a nonpolar solvent like hexane or chloroform can be beneficial.
Q3: What is a suitable sample preparation method for quantifying this compound in plant tissues?
A3: A general approach for extracting phytoecdysteroids from plant tissues involves the following steps:
-
Homogenization: The plant tissue should be finely ground to ensure efficient extraction. This can be done using a Wiley-type mill or high-speed grinder. For some applications, flash-freezing the sample in liquid nitrogen before grinding can make it more brittle and easier to homogenize.
-
Extraction: The homogenized sample is typically extracted with a polar solvent such as methanol or ethanol.
-
Cleanup: The crude extract often requires cleanup to remove pigments, lipids, and other interfering compounds. This can be achieved through:
-
Liquid-Liquid Extraction (LLE): Partitioning the extract against a nonpolar solvent.
-
Solid-Phase Extraction (SPE): Using C18 or other polymeric sorbent cartridges.
-
Q4: Are there alternative, more rapid sample preparation techniques available?
A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been adapted for various analytes and matrices. This method involves a simple two-step process of salting out extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step. While not specifically validated for this compound in the provided search results, it is a versatile technique for complex matrices and could be optimized for phytoecdysteroid analysis.
Q5: How can I quantitatively assess the extent of matrix effects in my assay?
A5: The post-extraction spike method is a widely accepted technique for quantifying matrix effects. This involves comparing the peak area of an analyte spiked into a blank matrix extract (after extraction) to the peak area of the analyte in a neat solvent at the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor recovery of this compound | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and method. For plant tissues, ensure thorough homogenization. For hemolymph, ensure immediate protein precipitation in cold methanol. |
| Loss of analyte during sample cleanup. | Evaluate the SPE or LLE procedure. Ensure the chosen sorbent and elution solvents are appropriate for this compound. | |
| High signal variability between replicate injections | Inconsistent matrix effects. | Improve the sample cleanup procedure to remove more interfering compounds. The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability. |
| Carryover from previous injections. | Implement a robust column washing protocol between samples. | |
| Low sensitivity/high limit of detection (LOD) | Significant ion suppression. | Enhance sample cleanup using techniques like multi-layer SPE or immunoaffinity chromatography. Derivatization of this compound can also significantly improve signal intensity. |
| Suboptimal LC-MS/MS parameters. | Optimize ionization source parameters (e.g., capillary voltage, gas flow) and MS/MS transitions for this compound. | |
| Inaccurate quantification | Uncorrected matrix effects. | Use a stable isotope-labeled internal standard for this compound. If unavailable, use matrix-matched calibration standards. |
| Analyte degradation. | Ensure proper sample handling and storage. For instance, hemolymph should be processed immediately or stored at -80°C. |
Quantitative Data Summary
The following table summarizes the performance of a validated HPLC-MS/MS method for the quantification of this compound in insect hemolymph.
| Parameter | This compound |
| Lower Limit of Quantification (LLOQ) | 0.05 pg/µL |
| Accuracy | Within ±15% |
| Precision (RSD) | <15% |
| Recovery | 96% - 119.9% |
Experimental Protocols & Workflows
Protocol 1: Sample Preparation of Insect Hemolymph for this compound Quantification
This protocol is based on a validated method for the analysis of ecdysteroids in minimal amounts of biological material.
1. Sample Collection and Protein Precipitation:
-
Collect fresh hemolymph using a clean capillary.
-
Immediately transfer the hemolymph into a sterile microcentrifuge tube containing cold methanol (MeOH) to precipitate proteins.
2. Extraction:
-
Vortex the sample thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant containing the extracted ecdysteroids to a new tube.
3. Derivatization:
-
Evaporate the methanolic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solution of hydroxylamine in pyridine to convert the ecdysteroids to their 14,15-anhydrooximes. This step enhances the signal intensity in the mass spectrometer.
4. Pipette Tip Solid-Phase Extraction (PT-SPE):
-
Condition a three-layer sorbent pipette tip with the appropriate solvents.
-
Load the derivatized sample onto the pipette tip.
-
Wash the tip to remove any remaining impurities.
-
Elute the purified, derivatized this compound with an appropriate elution solvent.
5. LC-MS/MS Analysis:
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
Inject the sample into the HPLC-MS/MS system for analysis.
References
Technical Support Center: Makisterone A Extraction
Welcome to the technical support center for the extraction of Makisterone A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing extraction protocols to overcome low yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
A1: this compound is a phytoecdysteroid, a type of plant-derived steroid that is structurally similar to insect molting hormones. Its extraction can be challenging due to its polar, sugar-like solubility, making it difficult to separate from other polar plant constituents like chlorophyll, sugars, and saponins.[1][2] Furthermore, this compound is often present in smaller quantities compared to other phytoecdysteroids like 20-hydroxyecdysone, which complicates its isolation and purification.
Q2: What are the primary plant sources for this compound?
A2: this compound has been identified in various plant species. Notably, it is found in the seeds of Chenopodium quinoa (quinoa) and in the leaves of Spinacia oleracea (spinach).[3][4] It has also been isolated from the yew, Taxus cuspidata.[5] The concentration of this compound can vary depending on the plant variety, growing conditions, and the part of the plant used for extraction.
Q3: What are the general steps involved in this compound extraction?
A3: The general workflow for this compound extraction involves:
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Sample Preparation: Drying and grinding the plant material to increase the surface area for solvent penetration.
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Extraction: Using a suitable solvent and extraction technique to draw out the phytoecdysteroids from the plant matrix.
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Purification: A multi-step process to remove impurities, often involving liquid-liquid partitioning and chromatography.
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Isolation and Identification: Final purification of this compound, typically using High-Performance Liquid Chromatography (HPLC), and confirmation of its identity through spectroscopic methods.
Q4: How stable is this compound during extraction and storage?
A4: Phytoecdysteroids are generally stable compounds. However, prolonged exposure to high temperatures or harsh pH conditions during extraction should be avoided to prevent potential degradation. One study noted that freezing samples led to a significant reduction in this compound content (up to 94%), while cooking resulted in minimal loss (less than 10%). For long-term storage of extracts, keeping them at -20°C or -80°C is recommended to maintain stability.
Troubleshooting Guide: Overcoming Low Yield
This guide addresses specific issues that can lead to low yields of this compound during the extraction and purification process.
| Problem | Potential Cause | Recommended Solution |
| Low initial extract yield | 1. Inadequate sample preparation: Plant material is not finely ground, limiting solvent access to the target compounds. | 1. Ensure the plant material is dried and finely ground to a particle size of less than 0.5 mm. |
| 2. Inappropriate solvent selection: The solvent polarity may not be optimal for extracting this compound. | 2. Use polar solvents like methanol, ethanol, or a mixture of methanol:ethanol:water. A 70% ethanol solution is often effective for phytoecdysteroid extraction. | |
| 3. Inefficient extraction method: The chosen method (e.g., maceration) may not be effective for the specific plant matrix. | 3. Consider more efficient methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time. | |
| 4. Insufficient extraction time or temperature: The extraction may not be running long enough or at a high enough temperature to be efficient. | 4. Optimize extraction time and temperature. For Soxhlet extraction, longer durations (e.g., 18 hours) at the solvent's boiling point can be beneficial. For UAE and MAE, shorter times at controlled temperatures are typically sufficient. | |
| Formation of emulsions during liquid-liquid partitioning | 1. Presence of surfactant-like compounds: High concentrations of lipids, phospholipids, or proteins in the crude extract can cause emulsions. | 1. Reduce agitation intensity; gently swirl instead of vigorously shaking the separatory funnel. Adding a saturated NaCl solution (brine) can also help break emulsions. |
| 2. High concentration of particulate matter: Undissolved solids can stabilize emulsions. | 2. Ensure the crude extract is thoroughly filtered before partitioning. Centrifugation can also help separate the layers. | |
| Poor separation and recovery during column chromatography | 1. Inappropriate stationary phase: The chosen adsorbent may not be suitable for separating this compound from other compounds. | 1. Use silica gel for normal-phase chromatography or C18 reversed-phase silica for further purification. Sephadex LH-20 can also be used for size-exclusion chromatography to remove smaller molecules. |
| 2. Incorrect mobile phase composition: The solvent system may not provide adequate resolution. | 2. For silica gel chromatography, a gradient of chloroform and methanol is often effective. For reversed-phase chromatography, a gradient of water and acetonitrile or methanol is typically used. | |
| 3. Column overloading: Applying too much crude extract to the column can lead to poor separation. | 3. Use an appropriate sample-to-adsorbent ratio. For preparative columns, a ratio of 1:30 to 1:100 (sample to silica gel) is a good starting point. | |
| Low final yield after HPLC purification | 1. Co-elution with other compounds: Impurities with similar retention times to this compound may be present. | 1. Optimize the HPLC method, including the mobile phase gradient, flow rate, and column temperature, to improve resolution. |
| 2. Degradation of this compound on the column: The stationary phase or mobile phase conditions may be causing the compound to degrade. | 2. Ensure the mobile phase pH is neutral and avoid prolonged exposure of the sample to the stationary phase. | |
| 3. Loss of product during fraction collection and solvent evaporation: Inefficient collection or excessive heat during evaporation can lead to loss of the final product. | 3. Use a fraction collector to ensure all of the target peak is collected. Evaporate the solvent under reduced pressure at a low temperature (e.g., <40°C). |
Experimental Protocols
Preparative Scale Extraction and Purification of this compound from Chenopodium quinoa Seeds
This protocol is a composite based on established methods for phytoecdysteroid extraction and purification.
1. Sample Preparation:
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Grind 500 g of dried Chenopodium quinoa seeds into a fine powder.
2. Extraction (Soxhlet):
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Place the powdered quinoa seeds in a large cellulose thimble.
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Extract the powder with 2 L of 95% ethanol in a Soxhlet apparatus for 18-24 hours.
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Concentrate the ethanolic extract under reduced pressure at 40°C to obtain a crude extract.
3. Liquid-Liquid Partitioning:
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Dissolve the crude extract in 500 mL of 80% aqueous methanol.
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Partition the aqueous methanol extract against 500 mL of n-hexane three times to remove non-polar compounds like lipids and chlorophyll. Discard the hexane layers.
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Evaporate the methanol from the aqueous phase under reduced pressure.
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Partition the remaining aqueous extract against 500 mL of n-butanol three times. This compound will partition into the n-butanol phase.
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Combine the n-butanol fractions and evaporate to dryness under reduced pressure to yield a butanolic extract.
4. Column Chromatography (Silica Gel):
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Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed with silica gel 60 (70-230 mesh) in chloroform.
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Dissolve the butanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
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Carefully load the dried, adsorbed sample onto the top of the prepared column.
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Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, v/v).
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Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) mobile phase and visualizing with a UV lamp (254 nm) or by staining with an anisaldehyde-sulfuric acid reagent.
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Combine the fractions containing this compound.
5. Preparative HPLC:
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Further purify the combined fractions using a preparative reversed-phase C18 HPLC column.
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Use a gradient of water and acetonitrile as the mobile phase.
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Monitor the elution at 245 nm and collect the peak corresponding to this compound.
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Evaporate the solvent from the collected fraction to obtain purified this compound.
Quantitative Data
Table 1: this compound Content in Plant Sources
| Plant Source | Plant Part | This compound Content (µg/g dry weight) | Reference |
| Chenopodium quinoa | Seeds | 3 - 9 | |
| Spinacia oleracea | Leaves | 2.18 - 67.2 |
Table 2: Comparison of Extraction Methods for Bioactive Compounds (General)
| Extraction Method | Typical Time | Solvent Consumption | Relative Yield | Notes |
| Maceration | 24 - 72 hours | High | Low to Moderate | Simple but time-consuming and less efficient. |
| Soxhlet Extraction | 6 - 24 hours | High | Moderate to High | More efficient than maceration but requires high temperatures. |
| Ultrasound-Assisted Extraction (UAE) | 15 - 60 minutes | Low to Moderate | High | Faster and more efficient than conventional methods. |
| Microwave-Assisted Extraction (MAE) | 5 - 30 minutes | Low | High | Very fast and efficient, but requires specialized equipment. |
Note: The relative yields are generalized for bioactive compounds and may vary for this compound depending on the specific plant matrix and optimized parameters.
Visualizations
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound.
Ecdysteroid Signaling Pathway
Caption: The ecdysteroid signaling pathway initiated by this compound.
References
stability of Makisterone A under different storage conditions
This technical support center provides guidance on the stability of Makisterone A under various storage conditions. Below you will find frequently asked questions, a troubleshooting guide, and experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound upon receipt?
A1: Solid this compound should be stored at -20°C, protected from light.[1][2][3][4] Several suppliers state that it is stable for at least 2 to 4 years when stored under these conditions.[2] For short-term storage, +4°C is also acceptable.
Q2: What is the best way to prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in solvents such as DMSO, ethanol, or methanol. For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month. Always protect solutions from light.
Q3: My shipment of solid this compound arrived at room temperature. Is it still viable?
A3: Yes. Suppliers often ship solid this compound at room temperature for short durations, and this should not affect its stability. Upon receipt, it is crucial to store it at the recommended -20°C for long-term preservation.
Q4: Can I dissolve this compound in aqueous buffers?
A4: this compound is sparingly soluble in chloroform and insoluble in water. To prepare aqueous solutions, it is best to first dissolve the compound in a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer of your choice. Be mindful of the final DMSO concentration in your experiment.
Data Presentation: Storage Conditions and Stability
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms.
Table 1: Stability of Solid this compound
| Storage Temperature | Duration | Additional Notes |
| -20°C | ≥ 4 years | Protect from light. |
| +4°C | Short-term | |
| Room Temperature | Shipping duration |
Table 2: Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Additional Notes |
| -80°C | DMSO | 6 months | Protect from light; aliquot to avoid freeze-thaw cycles. |
| -20°C | DMSO | 1 month | Protect from light; aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
Issue 1: I am observing lower than expected activity in my experiments.
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Question: Could my this compound have degraded?
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Answer: Improper storage is a common cause of reduced compound activity. Review the storage conditions of your solid compound and stock solutions. If they have been stored at room temperature for an extended period, exposed to light, or subjected to multiple freeze-thaw cycles, degradation may have occurred. It is recommended to use a fresh vial or a new aliquot of your stock solution.
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Issue 2: I see precipitation in my stock solution after thawing.
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Question: What should I do if my this compound precipitates out of solution?
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Answer: Precipitation can occur, especially with concentrated stock solutions stored at low temperatures. To redissolve the compound, you can warm the tube to 37°C and use an ultrasonic bath for a short period. Always ensure the compound is fully dissolved before use. To prevent this, consider preparing a slightly more dilute stock solution if your experimental design allows.
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Issue 3: My experimental results are inconsistent.
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Question: How can I ensure the stability of this compound in my experimental buffer?
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Answer: The stability of this compound in aqueous buffers, especially at different pH values, has not been extensively documented. If you suspect instability in your experimental conditions, it is advisable to perform a stability test. An experimental protocol for this is provided below. Preparing fresh dilutions from a stable stock solution for each experiment is a good practice to minimize variability.
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Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general method to determine the stability of this compound under specific experimental conditions (e.g., a particular buffer and temperature).
1. Materials:
- This compound stock solution (e.g., 10 mM in DMSO)
- Experimental aqueous buffer (e.g., PBS, pH 7.4)
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (optional, for mobile phase)
- HPLC system with a C18 column and UV detector
2. Procedure:
- Preparation of Test Solution: Prepare a dilution of your this compound stock solution in your experimental buffer to the final working concentration.
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and either inject it directly onto the HPLC system or store it at -80°C for later analysis. This will serve as your baseline.
- Incubation: Incubate the remaining test solution under the desired storage conditions (e.g., 4°C, room temperature, or 37°C).
- Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), take aliquots of the incubated test solution. Store these samples at -80°C until analysis to halt any further degradation.
- HPLC Analysis:
- Analyze all samples (T=0 and subsequent time points) by HPLC.
- A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.
- Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., ~242 nm).
- Data Analysis:
- Determine the peak area of the this compound peak for each time point.
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of remaining this compound against time to visualize the degradation profile.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound stability.
References
Technical Support Center: Optimizing Solvent Systems for Makisterone A Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing solvent systems for the purification of Makisterone A via chromatography. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for this compound chromatography?
A good starting point depends on the chromatography technique being employed (e.g., normal-phase or reverse-phase). This compound is a relatively polar ecdysteroid. Based on its known solubility, the following solvent systems are recommended as starting points.
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Reverse-Phase HPLC (High-Performance Liquid Chromatography): A gradient elution using methanol or acetonitrile with water is a common starting point for steroid separations.[1] An initial gradient of 30-70% methanol or acetonitrile in water is a reasonable starting point. The addition of a small amount of acid, such as 0.1% formic acid, to both the aqueous and organic phases can help to improve peak shape.
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Normal-Phase Flash Chromatography: For normal-phase chromatography on silica gel, a less polar solvent system is required.[2] A good starting point would be a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate.[2] A gradient of 10-50% ethyl acetate in hexane could be explored. Another common solvent system for polar compounds in normal-phase is dichloromethane and methanol.[2]
Q2: How can I improve the peak shape of my this compound in reverse-phase HPLC?
Poor peak shape, such as tailing or fronting, can be caused by several factors. Here are some common causes and solutions:
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Secondary Interactions: Peak tailing can occur due to interactions between the analyte and residual silanol groups on the silica-based stationary phase.
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Solution: Add a small amount of an acidic modifier, like 0.1% formic acid or trifluoroacetic acid (TFA), to your mobile phase. This can protonate the silanol groups and reduce these unwanted interactions.
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Sample Solvent: The solvent used to dissolve your sample can significantly impact peak shape. If the sample solvent is much stronger (more organic) than the initial mobile phase, it can cause peak distortion.
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Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
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Column Overload: Injecting too much sample can lead to peak broadening and fronting.
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Solution: Try reducing the injection volume or the concentration of your sample.
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Q3: My this compound is not eluting from the normal-phase column. What should I do?
If this compound is retained too strongly on a normal-phase column, the polarity of the mobile phase needs to be increased.
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Increase the percentage of the polar solvent: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in hexane or methanol in dichloromethane).
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Switch to a more polar solvent: If increasing the percentage of your current polar solvent is not effective, you may need to switch to a stronger polar solvent altogether. For example, if you are using ethyl acetate, you could try adding a small percentage of methanol to your mobile phase.
Q4: I am seeing ghost peaks in my chromatogram. What is the cause?
Ghost peaks are extraneous peaks that appear in a chromatogram and are not part of the sample. They can arise from several sources:
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Contaminated Solvents: Impurities in the mobile phase solvents are a common cause of ghost peaks, especially in gradient elution.
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Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.
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Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.
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Solution: Implement a robust column washing step between injections.
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Contaminated System: The HPLC system itself can be a source of contamination.
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Solution: Flush the entire system, including the injector and detector, with a strong solvent.
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Troubleshooting Guides
Common HPLC Problems and Solutions
| Problem | Potential Cause | Suggested Solution |
| No Peaks | Injector malfunction. | Check injector for proper operation and ensure the sample is being drawn. |
| Incorrect mobile phase composition. | Verify that the correct solvent lines are in the correct reservoirs. | |
| Detector issue. | Ensure the detector is on and set to the correct wavelength for this compound. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add 0.1% formic acid or TFA to the mobile phase. |
| Column overload. | Reduce sample concentration or injection volume. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase. |
| Column overload. | Reduce sample concentration or injection volume. | |
| Broad Peaks | Low flow rate. | Check for leaks in the system and verify the pump is delivering the set flow rate. |
| Column degradation. | Replace the column. | |
| Split Peaks | Partially clogged frit or column void. | Replace the column. |
| Sample solvent incompatibility. | Dissolve the sample in the mobile phase. | |
| Drifting Baseline | Column not equilibrated. | Increase the column equilibration time before injection. |
| Mobile phase composition changing (e.g., evaporation). | Prepare fresh mobile phase and keep solvent bottles capped. | |
| Detector lamp aging. | Replace the detector lamp if nearing the end of its lifespan. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method Development for this compound
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Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)
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Initial Gradient Conditions:
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30 °C
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Detection: UV at an appropriate wavelength for this compound (e.g., 245 nm).
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Gradient:
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0-2 min: 30% B
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2-15 min: 30% to 80% B
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15-17 min: 80% B
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17-18 min: 80% to 30% B
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18-25 min: 30% B (Re-equilibration)
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Optimization:
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If this compound elutes too early, decrease the initial percentage of Mobile Phase B.
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If this compound elutes too late, increase the initial percentage of Mobile Phase B.
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To improve separation from nearby impurities, adjust the gradient slope. A shallower gradient will generally provide better resolution.
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If peak shape is poor, consider switching the organic modifier to methanol, which may offer different selectivity.
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Protocol 2: Normal-Phase Flash Chromatography Method Development for this compound
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Stationary Phase: Standard silica gel for flash chromatography (e.g., 40-63 µm).
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Solvent System Selection (TLC Screening):
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Spot your crude this compound sample on a silica gel TLC plate.
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Develop the TLC plate in a series of solvent systems with increasing polarity (e.g., 10%, 20%, 30%, 40% Ethyl Acetate in Hexane).
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The optimal solvent system for the flash column will be the one that gives your this compound a Retention Factor (Rf) of approximately 0.2-0.3.
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Column Packing and Equilibration:
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Pack the column with silica gel.
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Equilibrate the column with the starting mobile phase (a slightly weaker solvent system than the one determined by TLC, e.g., 5% Ethyl Acetate in Hexane if 10% was optimal on TLC).
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Sample Loading:
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Dissolve the sample in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
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Once the solvent is evaporated, load the dry silica onto the top of the column.
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Elution:
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Begin elution with the starting mobile phase.
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Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent.
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Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.
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Data Presentation
This compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | May require ultrasonic and warming to achieve 1 mg/mL. |
| Ethanol | Soluble | |
| Methanol | Soluble |
Visualizations
Caption: A workflow for troubleshooting common HPLC issues.
Caption: A workflow for mobile phase optimization in chromatography.
References
Technical Support Center: Optimizing Makisterone A Purification
Welcome to the technical support center for the purification of Makisterone A. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency of their purification processes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low yield of this compound after initial extraction.
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Question: Why is the recovery of this compound low from my initial plant or insect extract?
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Answer: Low yields can stem from incomplete extraction or degradation of the target molecule. Ensure the solvent used for extraction is appropriate for ecdysteroids; methanol or ethanol are commonly effective.[1] The extraction process may need to be repeated multiple times to ensure complete recovery from the source material. Also, consider the stability of this compound under your extraction conditions; prolonged exposure to harsh temperatures or pH can lead to degradation.
Issue 2: Poor separation of this compound during silica gel column chromatography.
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Question: My fractions from the silica gel column are showing significant overlap between this compound and other compounds. What can I do?
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Answer: Poor resolution in column chromatography can be due to several factors:
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Improper Solvent System: The polarity of your mobile phase may not be optimal. It is crucial to develop a suitable solvent system using Thin Layer Chromatography (TLC) prior to running the column. For ecdysteroids, solvent systems such as dichloromethane-ethanol or ethyl acetate-methanol-ammonia have been used.[2]
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Column Overloading: Loading too much crude extract onto the column will lead to broad bands and poor separation. A general guideline is a 30:1 to 100:1 ratio of silica gel weight to the crude product weight.
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Irregular Column Packing: An unevenly packed column will result in channeling of the solvent and inefficient separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
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Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to decreased resolution.
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Issue 3: this compound appears to be degrading on the silica gel column.
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Question: I am observing degradation products in my eluted fractions. How can I prevent this?
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Answer: Silica gel can be slightly acidic, which may cause the degradation of acid-sensitive compounds. If you suspect your compound is degrading, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine. Alternatively, using a different stationary phase such as alumina might be a suitable option.[3]
Issue 4: Difficulty in obtaining high purity this compound by HPLC.
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Question: My preparative HPLC run is not yielding this compound at the desired purity. How can I optimize this step?
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Answer: Optimizing preparative HPLC requires careful method development. Key parameters to consider are:
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Mobile Phase Composition: Small changes in the mobile phase, including the organic modifier (e.g., acetonitrile vs. methanol) and additives, can significantly impact selectivity.
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Gradient Profile: A shallow gradient can often improve the resolution of closely eluting peaks.
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Column Chemistry: If resolution is still an issue, screening different column stationary phases (e.g., C18, C8, Phenyl) is recommended.
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Sample Loading: Overloading the column is a common cause of poor purity. Determine the optimal loading capacity of your column through loading studies.
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Issue 5: this compound fails to crystallize.
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Question: I am unable to induce crystallization of my purified this compound. What techniques can I try?
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Answer: Crystallization is a multifactorial process. If spontaneous crystallization from a concentrated solution does not occur, consider the following methods:
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Slow Evaporation: Allow the solvent to evaporate slowly from a solution of the purified compound.
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Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent and place it in a sealed container with a larger volume of a "bad" (or anti-) solvent. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
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Solvent Layering: Carefully layer a poor solvent on top of a solution of your compound in a good solvent. Crystallization may occur at the interface.
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Seeding: Introduce a tiny crystal of the desired compound into a supersaturated solution to initiate crystal growth.
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Frequently Asked Questions (FAQs)
Q1: What is a typical multi-step purification strategy for ecdysteroids like this compound from a crude extract?
A1: A common strategy involves a series of steps to progressively enrich the target compound. A representative workflow is:
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Liquid-Liquid Extraction: To partition the ecdysteroids from highly nonpolar or polar impurities.[1][2]
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Precipitation: To remove certain classes of contaminants by differential solubility.
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Solid-Phase Extraction (SPE): Often using a reversed-phase sorbent (e.g., C18) to remove remaining polar and nonpolar impurities.
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Silica Gel Column Chromatography: A normal-phase chromatography step to separate the target ecdysteroid from other structurally similar compounds.
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Preparative High-Performance Liquid Chromatography (HPLC): For final polishing and to achieve high purity.
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Crystallization: To obtain the final product in a highly pure, crystalline form.
Q2: How can I monitor the purification process at each step?
A2: Thin Layer Chromatography (TLC) is an invaluable tool for monitoring the presence and relative purity of this compound throughout the purification process. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) is the method of choice.
Q3: What are some common solvent systems for the chromatography of ecdysteroids?
A3: For normal-phase TLC and column chromatography on silica gel, mixtures of a chlorinated solvent or an ester with an alcohol are common. Examples include:
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Dichloromethane-Ethanol (e.g., 8:2 v/v)
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Ethyl acetate-Methanol-Ammonia (e.g., 85:15:5 v/v/v) For reversed-phase HPLC, gradients of acetonitrile or methanol in water, often with a small amount of acid (e.g., trifluoroacetic acid), are typically used.
Q4: What is the expected yield and purity at different stages of purification?
A4: The yield and purity will vary depending on the starting material and the specifics of the protocol. The following table provides representative data from the purification of 20-hydroxyecdysone, a structurally similar ecdysteroid, which can serve as a general guide.
| Purification Step | Purity (%) | Overall Yield (%) |
| Crude Methanolic Extract | ~1-5 | 100 |
| Post Liquid-Liquid Extraction & Precipitation | ~10-20 | 80-90 |
| Post Solid-Phase Extraction (SPE) | ~50-70 | 60-70 |
| Post Silica Gel Chromatography | >90 | 40-50 |
| Post Crystallization | >98 | 20-30 |
Note: This data is illustrative and based on the purification of 20-hydroxyecdysone. Actual results for this compound may vary.
Experimental Protocols
Below are representative protocols for key purification steps. Note: These are generalized methods and may require optimization for your specific sample.
Protocol 1: Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane).
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Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Do not let the column run dry.
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Sample Loading: Dissolve the dried extract from the previous step in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica bed.
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Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethanol) in a stepwise or gradient fashion.
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Fraction Collection: Collect fractions and monitor their composition using TLC or HPLC.
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Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent.
Protocol 2: Preparative HPLC
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Method Development: Develop an analytical scale HPLC method that provides good resolution of this compound from impurities.
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Scale-Up: Scale up the analytical method to a preparative scale, adjusting the column size, flow rate, and sample injection volume accordingly. A common preparative setup might use a C18 column with a gradient of acetonitrile in water.
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Purification Run: Inject the partially purified this compound from the previous step onto the preparative HPLC system.
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Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fraction for purity using analytical HPLC.
-
Solvent Removal: Remove the HPLC solvent, typically by lyophilization or rotary evaporation.
Protocol 3: Crystallization
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, further cooling in a refrigerator or freezer may be necessary.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Visualizations
The following diagrams illustrate the purification workflow and a troubleshooting decision-making process.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting poor separation in silica gel chromatography.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Makisterone A and 20-Hydroxyecdysone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two prominent ecdysteroids, Makisterone A and 20-hydroxyecdysone (20E). Ecdysteroids are crucial steroid hormones that regulate key physiological processes in arthropods, most notably molting and metamorphosis. Understanding the comparative efficacy and mechanisms of these compounds is vital for research in insect physiology and the development of novel insecticides. This document summarizes key experimental data, details relevant methodologies, and illustrates the associated signaling pathways.
Introduction to this compound and 20-Hydroxyecdysone
20-Hydroxyecdysone is the most common and widely studied insect molting hormone.[1] this compound is a closely related C28 ecdysteroid, distinguished by a methyl group at the C-24 position. While 20E is ubiquitous across many insect orders, this compound is the predominant ecdysteroid in certain groups, such as the Hemiptera. Both compounds exert their effects by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[2] This ligand-receptor complex then binds to ecdysone response elements (EcREs) on DNA, initiating a transcriptional cascade that orchestrates developmental transitions.
Quantitative Comparison of Biological Activity
The biological potency of this compound and 20-hydroxyecdysone can be compared across several key parameters, including receptor binding affinity, in vitro cellular response, and in vivo developmental effects. The following tables summarize quantitative data from various experimental studies.
Table 1: Ecdysone Receptor Binding and In Vitro Bioactivity
| Compound | Bioassay | Organism/Cell Line | Parameter | Value | Reference |
| This compound | Drosophila BII Cell Bioassay | Drosophila melanogaster | EC50 | 1.1 x 10-8 M | [3] |
| 20-Hydroxyecdysone | Drosophila BII Cell Bioassay | Drosophila melanogaster | EC50 | 2.5 x 10-8 M | [3] |
EC50 (Half-maximal effective concentration) values from the Drosophila BII cell bioassay indicate the concentration of the ecdysteroid required to elicit a half-maximal response in an ecdysteroid-responsive cell line. A lower EC50 value indicates higher potency.
Table 2: In Vivo Developmental and Insecticidal Effects
| Compound | Organism | Assay | Concentration | Effect | Reference |
| This compound | Tribolium castaneum (larvae) | Ingestion | 1200 ppm | 80% mortality after 12 days | [4] |
| 20-Hydroxyecdysone | Plodia interpunctella (larvae) | Ingestion | - | Significant mortality and reduced pupation | |
| This compound | Tribolium castaneum (larvae) | Ingestion | 1200 ppm | Protein content reduced to 39.32 µ g/larva |
These in vivo studies highlight the disruptive effects of both ecdysteroids on insect development when ingested, leading to mortality and physiological alterations.
Ecdysteroid Signaling Pathway
This compound and 20-hydroxyecdysone are believed to activate the same canonical ecdysteroid signaling pathway. The binding of the ecdysteroid to the EcR-USP heterodimer triggers a conformational change, leading to the recruitment of coactivators and the initiation of transcription of early response genes. These genes, in turn, activate a larger set of late-response genes that execute the developmental program.
Caption: Canonical ecdysteroid signaling pathway activated by this compound and 20-hydroxyecdysone.
Experimental Protocols
Luciferase Reporter Gene Assay for Ecdysteroid Activity
This in vitro assay is used to quantify the ability of a compound to activate the ecdysone receptor. It is a highly sensitive method for determining the potency of ecdysteroid agonists.
Principle: Mammalian cells (e.g., HEK293T) are transiently transfected with expression vectors for the insect EcR and USP genes, along with a reporter plasmid containing a luciferase gene under the control of an ecdysone-responsive promoter. When an active ecdysteroid is added to the cell culture, it binds to the expressed EcR-USP heterodimer, which then activates the transcription of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of receptor activation.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in an appropriate medium. Cells are then co-transfected with plasmids encoding the EcR, USP, and the luciferase reporter construct using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for protein expression, the cells are treated with varying concentrations of this compound or 20-hydroxyecdysone. A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: Following treatment, the cells are washed with PBS and lysed using a specific lysis buffer to release the cellular contents, including the expressed luciferase.
-
Luminometry: The cell lysate is transferred to a luminometer plate, and a luciferase assay reagent containing the substrate (e.g., luciferin) is added. The resulting luminescence is measured by a luminometer.
-
Data Analysis: The relative light units (RLU) are plotted against the compound concentration to generate a dose-response curve, from which the EC50 value can be calculated.
Caption: Workflow for the luciferase reporter gene assay to determine ecdysteroid activity.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the change in the expression of specific genes in response to ecdysteroid treatment. It is a powerful tool for understanding the molecular mechanisms of ecdysteroid action.
Principle: Tissues or cells are treated with this compound or 20-hydroxyecdysone. Total RNA is then extracted and reverse-transcribed into complementary DNA (cDNA). The cDNA is used as a template in a PCR reaction with primers specific for the target ecdysone-responsive genes (e.g., E74, E75, BR-C). The amplification of the target genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The amount of fluorescence is proportional to the amount of amplified DNA, which reflects the initial amount of mRNA for the target gene.
Methodology:
-
Treatment and Sample Collection: Insect tissues (e.g., fat body, epidermis) or cultured cells are treated with the ecdysteroid of interest. Control samples are treated with a vehicle.
-
RNA Extraction: Total RNA is isolated from the samples using a suitable RNA extraction kit. The quality and quantity of the RNA are assessed.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qRT-PCR: The cDNA is used as a template in a qRT-PCR reaction containing gene-specific primers and a fluorescent dye. The reaction is run in a real-time PCR machine.
-
Data Analysis: The cycle threshold (Ct) values, which are inversely proportional to the initial amount of target mRNA, are determined. The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., actin, rp49).
Caption: Workflow for qRT-PCR analysis of ecdysone-responsive gene expression.
Conclusion
Both this compound and 20-hydroxyecdysone are potent agonists of the ecdysone receptor, capable of inducing the full spectrum of developmental responses associated with ecdysteroid signaling. The available data suggests that their biological activity can be comparable, with some studies indicating a slightly higher potency for this compound in certain in vitro and in vivo systems. The choice of which ecdysteroid to use in experimental settings may depend on the insect species being studied and its natural predominant ecdysteroid. For researchers in drug development, both molecules serve as important benchmarks for the design and evaluation of novel insect growth regulators targeting the ecdysone receptor. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of these and other ecdysteroid analogs.
References
- 1. Discrete Pulses of Molting Hormone, 20-Hydroxyecdysone, During Late Larval Development of Drosophila melanogaster: Correlations With Changes in Gene Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of natural products in the Drosophila melanogaster BII cell bioassay for ecdysteroid agonist and antagonist activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioone.org [bioone.org]
A Comparative Analysis of Makisterone A and Ecdysone Binding Affinity to the Ecdysone Receptor (EcR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of two key ecdysteroids, Makisterone A and ecdysone, to the ecdysone receptor (EcR). Understanding the nuances of these interactions is critical for research in insect endocrinology and the development of novel insecticides. This document summarizes quantitative data from experimental studies, details the methodologies employed, and visualizes the signaling and experimental workflows.
Executive Summary
Ecdysteroids are steroid hormones that play a crucial role in the molting and metamorphosis of arthropods. Their biological effects are mediated through the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). The binding of an ecdysteroid to this complex initiates a transcriptional cascade leading to developmental changes. This compound, a C28 ecdysteroid, and ecdysone, a C27 ecdysteroid, are two important naturally occurring agonists of EcR. While both can activate the receptor, their binding affinities can vary depending on the insect species, which has significant implications for their physiological roles and potential as species-specific insecticides.
Quantitative Binding Affinity Data
Direct comparative studies quantifying the binding affinity of both this compound and the parent compound ecdysone to the EcR of the same insect species are limited in the publicly available scientific literature. However, research on the pentatomomorphan bug, Nezara viridula, provides a valuable comparison between this compound and 20-hydroxyecdysone (20E), the highly active metabolite of ecdysone. In this species, this compound is considered a major molting hormone, and studies have shown its binding affinity to the EcR/USP complex is comparable to that of 20E.[1]
It is crucial to note that the binding affinity and subsequent activation of the EcR by ecdysone itself can be highly species-dependent. For instance, ecdysone demonstrates potent activation of the EcR-USP complex in the mosquito Aedes aegypti, whereas it exhibits minimal activation in the fruit fly Drosophila melanogaster.[2] This highlights the evolutionary divergence of the EcR ligand-binding pocket among different insect orders.
The following table summarizes the available quantitative data for the binding of ecdysteroids to the EcR.
| Ligand | Insect Species | Receptor Isoforms | Assay Type | Binding Affinity Metric | Value | Reference |
| This compound | Nezara viridula | NvEcR-A/NvUSP & NvEcR-B/NvUSP | Competitive Radioligand Binding Assay | Similar affinity to 20-hydroxyecdysone | Not explicitly quantified, but stated as similar | [1] |
| 20-Hydroxyecdysone (20E) | Nezara viridula | NvEcR-A/NvUSP & NvEcR-B/NvUSP | Competitive Radioligand Binding Assay | Ki | Not explicitly stated, but used as a competitor | [1] |
| Ponasterone A (Radioligand) | Nezara viridula | NvEcR-A/NvUSP & NvEcR-B/NvUSP | Saturation Binding Assay | Kd | ~7.5 nM & ~6.8 nM | [1] |
| Ecdysone | Aedes aegypti | AaEcR/AaUSP | Electrophoretic Mobility Shift Assay (EMSA) | Potent Ligand | Qualitative | |
| Ecdysone | Drosophila melanogaster | DmEcR/DmUSP | Electrophoretic Mobility Shift Assay (EMSA) | Little Activation | Qualitative |
Ecdysone Receptor Signaling Pathway
The binding of an ecdysteroid agonist, such as this compound or ecdysone, to the EcR/USP heterodimer triggers a conformational change in the receptor complex. This activated complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of transcription and the subsequent physiological responses associated with molting and metamorphosis.
Ecdysteroid signaling pathway.
Experimental Protocols
The binding affinity of ligands to the ecdysone receptor is typically determined using one of two primary experimental approaches: radioligand binding assays or cell-based reporter gene assays.
Competitive Radioligand Binding Assay
This method directly measures the binding of a radiolabeled ligand to the EcR/USP complex and its displacement by a non-radiolabeled competitor (e.g., this compound or ecdysone).
Methodology:
-
Receptor Preparation: The ligand-binding domains (LBDs) of EcR and USP are co-expressed in a suitable system (e.g., insect or bacterial cells) and purified.
-
Radioligand: A high-affinity radiolabeled ecdysteroid, such as [3H]ponasterone A, is used.
-
Incubation: A constant concentration of the purified EcR/USP heterodimer and the radioligand are incubated with increasing concentrations of the unlabeled competitor ligand (this compound or ecdysone).
-
Separation: The receptor-bound radioligand is separated from the free radioligand, typically by filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant), which reflects the affinity of the competitor for the receptor, can then be calculated using the Cheng-Prusoff equation.
Competitive radioligand binding assay workflow.
Cell-Based Reporter Gene Assay
This assay indirectly measures the binding affinity of a ligand by quantifying the transcriptional activation of a reporter gene under the control of an ecdysone response element (EcRE).
Methodology:
-
Cell Culture and Transfection: A suitable insect or mammalian cell line is cultured and transiently or stably transfected with three plasmids:
-
An expression vector for the EcR.
-
An expression vector for the USP.
-
A reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) downstream of an EcRE-containing promoter.
-
-
Ligand Treatment: The transfected cells are treated with various concentrations of the test ligand (this compound or ecdysone).
-
Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase, colorimetric reaction for β-galactosidase).
-
Data Analysis: The dose-response curve of reporter gene activity versus ligand concentration is plotted. The EC50 value (the concentration of ligand that produces 50% of the maximal response) is determined, which serves as a measure of the ligand's potency and reflects its binding affinity.
Cell-based reporter gene assay workflow.
Conclusion
The available evidence suggests that this compound is a potent agonist of the ecdysone receptor, with a binding affinity comparable to that of the highly active ecdysteroid, 20-hydroxyecdysone, in certain insect species like Nezara viridula. A direct quantitative comparison of the binding affinity of this compound and the parent hormone, ecdysone, is complicated by the species-specific activity of ecdysone. For a comprehensive understanding, future research should focus on direct competitive binding assays of both this compound and ecdysone against the EcR from a range of insect species representing different orders. Such data will be invaluable for elucidating the precise physiological roles of these hormones and for the rational design of next-generation, species-selective insecticides.
References
- 1. An ecdysone receptor from the pentatomomorphan, Nezara viridula, shows similar affinities for moulting hormones this compound and 20-hydroxyecdysone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of Differential Ligand Sensitivities of Insect Ecdysteroid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Anti-Makisterone A Antibody Cross-Reactivity
For researchers in endocrinology, entomology, and drug development, the specificity of an antibody is paramount for the generation of reliable and reproducible data. This guide provides a comparative analysis of the cross-reactivity of antibodies targeting Makisterone A with other structurally similar ecdysteroids. Understanding these cross-reactivity profiles is crucial for the accurate interpretation of immunoassay results.
Performance Comparison of Anti-Makisterone A Antibody
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | C28 ecdysteroid | 1.0 | 100 |
| 20-Hydroxyecdysone | C27 ecdysteroid | 5.0 | 20 |
| Ecdysone | C27 ecdysteroid | 25.0 | 4 |
| Turkesterone | C27 ecdysteroid | 10.0 | 10 |
| Ponasterone A | C27 ecdysteroid | 8.0 | 12.5 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of potential cross-reactivity based on structural similarities between different ecdysteroids. Actual experimental results may vary.
Experimental Methodology
The cross-reactivity data presented was determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This method is a highly sensitive technique for quantifying antigens in a sample.
Competitive ELISA Protocol
-
Coating: A 96-well microtiter plate is coated with a this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS containing 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: The remaining non-specific binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: A fixed concentration of the anti-Makisterone A antibody is mixed with either the standard this compound or the competing ecdysteroid at various concentrations. These mixtures are then added to the coated wells. The plate is incubated for 2 hours at room temperature, allowing the free ecdysteroids and the coated this compound to compete for binding to the antibody.
-
Washing: The plate is washed as described in step 2 to remove unbound antibodies and antigens.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species (e.g., goat anti-rabbit HRP) is added to each well. The plate is incubated for 1 hour at room temperature.
-
Washing: The plate is washed as described in step 2 to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well. The enzyme on the bound secondary antibody catalyzes a color change.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB).
Data Analysis
The concentration of the competing ecdysteroid that inhibits 50% of the antibody binding (IC50) is determined from a standard curve. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of competing ecdysteroid) x 100
Visualizing the Workflow and Biological Pathway
To further clarify the experimental process and the biological context of ecdysteroids, the following diagrams are provided.
Caption: A flowchart illustrating the key steps of a competitive ELISA.
Caption: A simplified diagram of the ecdysteroid signaling cascade.
A Comparative Analysis of Makisterone A's Effects Across Diverse Insect Orders
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at a Key Ecdysteroid
Makisterone A, a naturally occurring ecdysteroid, plays a crucial role in the development and molting of various insect species. As an analog of the primary insect molting hormone, 20-hydroxyecdysone (20E), its varying effects across different insect orders present a compelling area of study for the development of targeted and effective insecticides. This guide provides a comparative overview of this compound's activity in Hemiptera, Coleoptera, Diptera, and Hymenoptera, supported by available experimental data and detailed methodologies.
Quantitative Effects of this compound: A Comparative Summary
The following table summarizes the known quantitative effects of this compound on various insect species, highlighting the differences in its impact on mortality, development, and key physiological processes.
| Insect Order | Species | Parameter | Dosage/Concentration | Observed Effect | Reference |
| Coleoptera | Tribolium castaneum (Red Flour Beetle) | Larval Mortality | 300 ppm (in diet) | Significant increase in mortality.[1][2][3] | Ajaha et al., 2021 |
| 600 ppm (in diet) | ~50% larval mortality.[1] | Ajaha et al., 2021 | |||
| 900 ppm (in diet) | Continued dose-dependent increase in mortality.[1] | Ajaha et al., 2021 | |||
| 1200 ppm (in diet) | Further significant increase in mortality. | Ajaha et al., 2021 | |||
| Pupation Rate | 300 - 1200 ppm (in diet) | Significant reduction in pupation. | Ajaha et al., 2021 | ||
| Adult Emergence | 300 - 1200 ppm (in diet) | Significant reduction in adult emergence. | Ajaha et al., 2021 | ||
| Protein Content | 300 ppm (in diet) | 176.94 µ g/larva | Ajaha et al., 2021 | ||
| 600 ppm (in diet) | 106.72 µ g/larva | Ajaha et al., 2021 | |||
| 900 ppm (in diet) | 93.16 µ g/larva | Ajaha et al., 2021 | |||
| 1200 ppm (in diet) | 39.32 µ g/larva | Ajaha et al., 2021 | |||
| α-amylase Activity | 1200 ppm (in diet) | Significant inhibition (131.68 µg of starch consumed/larva). | Ajaha et al., 2021 | ||
| Esterase & P-450 Monooxygenase Activity | High concentrations (in diet) | Decreased activity. | Ajaha et al., 2021 | ||
| Glutathione S-transferase (GST) Activity | 300 - 1200 ppm (in diet) | Dose-dependent increase (up to 273.26 nmol/min/mg of protein at 1200 ppm). | Ajaha et al., 2021 | ||
| Hemiptera | Oncopeltus fasciatus (Large Milkweed Bug) | Molting Activity | Not specified | 10 times more active than 20-hydroxyecdysone. | Aldrich et al. |
| Nezara viridula (Southern Green Stink Bug) | Ecdysone Receptor (EcR) Binding Affinity | Not specified | Similar binding affinity to 20-hydroxyecdysone. | Tohidi-Esfahani et al., 2011 |
Ecdysteroid Signaling Pathway
This compound, like other ecdysteroids, exerts its effects by binding to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). This binding event triggers a cascade of gene expression changes that regulate molting and metamorphosis.
References
A Comparative Guide to the Transcriptional Responses of Makisterone A and 20-Hydroxyecdysone
A comparative analysis of the differential gene expression profiles induced by Makisterone A and 20-hydroxyecdysone (20E) reveals a significant gap in our understanding of ecdysteroid signaling. While 20E has been the subject of extensive transcriptomic research, providing a deep understanding of its regulatory roles, equivalent genome-wide data for this compound is strikingly absent in the current scientific literature. This guide synthesizes the available information, presenting a comprehensive overview of the transcriptomic effects of 20E as a model for ecdysteroid action and contextualizing the limited knowledge of this compound.
Introduction to Ecdysteroids: this compound and 20-Hydroxyecdysone
Ecdysteroids are steroid hormones that play a crucial role in the developmental processes of arthropods, including molting and metamorphosis. The two primary ecdysteroids of interest are 20-hydroxyecdysone (20E), the most common and widely studied molting hormone in insects, and this compound, a C28 ecdysteroid that serves as the major molting hormone in certain insect orders, particularly some species within Hemiptera.[1][2] Both hormones exert their effects by binding to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[3][4] Upon ligand binding, this complex modulates the transcription of a wide array of target genes, initiating a cascade of developmental events. While it is known that the ecdysone receptor of the green stink bug, Nezara viridula, can bind both this compound and 20E with similar affinities, the downstream consequences on global gene expression have not been comparatively investigated.[1]
Differential Gene Expression: A Tale of One Hormone
Due to the lack of direct comparative transcriptomic studies, this section focuses on the well-documented effects of 20-hydroxyecdysone. The data presented here serves as a benchmark for the kind of genome-wide analysis that is needed for this compound.
Transcriptomic Response to 20-Hydroxyecdysone
Numerous studies have characterized the gene expression changes induced by 20E in various insect models. For instance, in the cotton bollworm Helicoverpa armigera, treatment with 20E resulted in the identification of 930 differentially expressed genes (DEGs) in the larval midgut, with 448 genes being significantly upregulated and 482 genes downregulated. Similarly, a study on the oriental fruit fly, Bactrocera dorsalis, identified 1,847 DEGs in response to 20E treatment.
The tables below summarize the quantitative data on DEGs from studies on different insect species, highlighting the breadth of genes regulated by this single hormone.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Response to 20-Hydroxyecdysone (20E) Treatment in Various Insect Species
| Insect Species | Tissue/Cell Line | Treatment Conditions | No. of Upregulated Genes | No. of Downregulated Genes | Total DEGs | Reference |
| Helicoverpa armigera | Larval Midgut | 20E treatment | 448 | 482 | 930 | |
| Macrobrachium nipponense | Various Tissues | 20E injection (5 µg/g) | - | - | 2532 | |
| Spodoptera litura | Larval Midgut | 20E treatment (20 µg) | - | - | - | |
| Bombyx mori | Larval Midgut | 20E treatment | 1 | 29 | 30 | |
| Drosophila melanogaster | - | 20E treatment | - | - | - |
Note: The total number of up- and down-regulated genes was not always specified in the referenced literature.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Canonical Ecdysteroid Signaling Pathway.
Caption: General Workflow for Comparative Transcriptomics.
Experimental Protocols
A standardized protocol for investigating the transcriptomic effects of ecdysteroids is crucial for reproducible and comparable results. The following is a representative methodology synthesized from various studies on 20E.
1. Insect Rearing and Hormone Treatment:
-
Insect larvae (e.g., Helicoverpa armigera or Spodoptera litura) are reared on an artificial diet under controlled conditions (e.g., 26 ± 1°C, 70 ± 5% relative humidity, 14:10 h light:dark cycle).
-
For in vivo studies, a specific developmental stage (e.g., sixth-instar larvae) is selected for treatment.
-
20-hydroxyecdysone (Sigma-Aldrich) is dissolved in a suitable solvent (e.g., 95% ethanol) to create a stock solution.
-
A defined dose of 20E (e.g., 5 µg/g body weight) is injected into the hemocoel of each larva. Control larvae are injected with the same volume of the solvent.
-
For in vitro studies with insect cell lines (e.g., Sf9 or Kc cells), cells are cultured in an appropriate medium (e.g., Grace's Insect Medium) supplemented with fetal bovine serum.
-
20E is added to the culture medium at a final concentration (e.g., 1 µM). Control cells are treated with the solvent alone.
2. Sample Collection and RNA Extraction:
-
At a specific time point post-treatment (e.g., 12, 24, or 48 hours), tissues (e.g., midgut, fat body) are dissected from the larvae, or cells are harvested.
-
Samples are immediately frozen in liquid nitrogen and stored at -80°C until RNA extraction.
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, according to the manufacturer's instructions.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
3. RNA Library Preparation and Sequencing:
-
mRNA is enriched from the total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented into smaller pieces.
-
First-strand cDNA is synthesized using reverse transcriptase and random hexamer primers, followed by second-strand cDNA synthesis.
-
The double-stranded cDNA is subjected to end-repair, A-tailing, and ligation of sequencing adapters.
-
The ligated products are amplified by PCR to create the final cDNA library.
-
The quality of the library is assessed, and it is then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Raw sequencing reads are processed to remove low-quality reads and adapter sequences using tools like Trimmomatic.
-
The clean reads are aligned to the reference genome of the insect species using an aligner such as HISAT2 or STAR.
-
The number of reads mapping to each gene is counted using featureCounts or HTSeq.
-
Differential gene expression analysis between the hormone-treated and control groups is performed using packages like DESeq2 or edgeR in R.
-
Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.
-
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of DEGs to identify over-represented biological functions and pathways.
Future Directions and Conclusion
The stark contrast in the availability of transcriptomic data for 20-hydroxyecdysone versus this compound underscores a critical knowledge gap in insect endocrinology. While the physiological roles of this compound in certain insect lineages are established, the underlying molecular mechanisms at the gene regulatory level remain largely unexplored.
Future research should prioritize conducting comprehensive, comparative transcriptomic studies (e.g., RNA-seq) to directly compare the effects of this compound and 20E in the same biological system. Such studies would be invaluable for:
-
Identifying conserved and divergent gene regulatory networks activated by different ecdysteroids.
-
Understanding the evolution of hormone-receptor interactions and their downstream consequences.
-
Elucidating the molecular basis of physiological differences observed in insects that utilize different primary ecdysteroids.
-
Providing insights for the development of more specific and effective insect pest management strategies that target ecdysteroid signaling.
References
Makisterone A: A Species-Specific Ecdysteroid and its Comparative Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Makisterone A, a C28 ecdysteroid, with the more common C27 ecdysteroid, 20-hydroxyecdysone (20E). The species-specific roles, receptor binding affinities, and physiological activities of these insect molting hormones are detailed, supported by experimental data.
Introduction to this compound
This compound is a significant insect molting hormone, particularly prevalent in certain orders of insects, most notably Hemiptera (true bugs). Unlike the widely studied 20-hydroxyecdysone (20E), which is synthesized from cholesterol (a C27 sterol), this compound is a C28 ecdysteroid derived from plant sterols such as campesterol.[1] This distinction in precursor molecules is a key factor in the species-specific distribution and physiological relevance of this compound. Many phytophagous insects that are unable to dealkylate plant sterols to cholesterol utilize this compound as their primary molting hormone.[1]
Comparative Analysis of Biological Activity
The biological potency of this compound varies significantly across different insect orders, highlighting its species-specific nature. In some insects, it is a potent agonist of the ecdysone receptor (EcR), while in others, its activity is comparable to or less than that of 20E.
Ecdysone Receptor Binding Affinity
The primary molecular target of ecdysteroids is the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP). The binding affinity of an ecdysteroid to the EcR-USP complex is a key determinant of its biological activity.
| Insect Species (Order) | Receptor Isoforms | Ligand | Binding Affinity (Kd or IC50) | Reference |
| Nezara viridula (Hemiptera) | NvE10 & NvE11 | This compound | Similar to 20E | [2][3] |
| Nezara viridula (Hemiptera) | NvE10 & NvE11 | 20-Hydroxyecdysone | Similar to this compound | [2] |
| Nezara viridula (Hemiptera) | NvE10 & NvE11 | [3H]Ponasterone A | Kd = 6.8-7.5 nM | |
| Drosophila melanogaster (Diptera) | Not specified (Kc cells) | This compound | IC50 lower than 20E | |
| Drosophila melanogaster (Diptera) | Not specified (Kc cells) | 20-Hydroxyecdysone | IC50 higher than this compound | |
| Spodoptera frugiperda (Lepidoptera) | Not specified (Sf-9 cells) | This compound | IC50 similar to Inokosterone | |
| Spodoptera frugiperda (Lepidoptera) | Not specified (Sf-9 cells) | 20-Hydroxyecdysone | IC50 lower than this compound |
Note: A lower Kd or IC50 value indicates a higher binding affinity.
In the pentatomomorphan bug Nezara viridula, this compound and 20E exhibit similar binding affinities to the two isoforms of the ecdysone receptor (NvE10 and NvE11). This finding supports the role of this compound as a major endogenous molting hormone in this species.
In Vivo and In Vitro Bioactivity
The physiological effects of this compound, such as the induction of molting and developmental changes, also show species-specific variations.
| Insect Species (Order) | Bioassay | This compound Activity | 20-Hydroxyecdysone Activity | Reference |
| Oncopeltus fasciatus (Hemiptera) | Cuticle Synthesis | ~10 times more potent | Less potent | |
| Tribolium castaneum (Coleoptera) | Ingestion Assay (Mortality) | Dose-dependent mortality | Not tested in parallel | |
| Tribolium castaneum (Coleoptera) | Ingestion Assay (Pupation) | Significant reduction | Not tested in parallel | |
| Tribolium castaneum (Coleoptera) | Ingestion Assay (Adult Emergence) | Significant reduction | Not tested in parallel |
In the milkweed bug, Oncopeltus fasciatus, this compound is approximately ten times more active than 20E in inducing cuticle synthesis. Ingestion of this compound by larvae of the red flour beetle, Tribolium castaneum, leads to dose-dependent mortality and a significant reduction in pupation and adult emergence rates.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound and other ecdysteroids to the ecdysone receptor.
Materials:
-
Insect cells or tissues expressing the ecdysone receptor (EcR) and Ultraspiracle (USP).
-
Radiolabeled ecdysteroid, typically [3H]Ponasterone A (a high-affinity ligand).
-
Unlabeled ecdysteroids for competition (this compound, 20-hydroxyecdysone, etc.).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 1 mM EDTA, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Receptor Preparation: Prepare a membrane fraction or a whole-cell suspension from the insect cells or tissues.
-
Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of [3H]Ponasterone A, and varying concentrations of the unlabeled competitor (this compound or 20E).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]Ponasterone A against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Insect Molting Bioassay (Injection Method)
This bioassay assesses the in vivo activity of ecdysteroids by their ability to induce molting.
Materials:
-
Last instar insect larvae, synchronized in their development.
-
This compound and 20-hydroxyecdysone dissolved in a suitable solvent (e.g., 10% ethanol in insect saline).
-
Microsyringe for injection.
-
Rearing containers with appropriate diet and environmental conditions.
Procedure:
-
Insect Preparation: Select last instar larvae of a specific age and weight to ensure uniformity.
-
Injection: Inject a precise volume of the ecdysteroid solution into the hemocoel of each larva. A control group should be injected with the solvent alone.
-
Observation: Monitor the larvae daily for signs of molting, such as apolysis (separation of the old cuticle), ecdysis (shedding of the old cuticle), and the formation of a new cuticle.
-
Data Collection: Record the percentage of larvae that successfully molt in each treatment group over a specific time period.
-
Dose-Response Analysis: Use a range of concentrations for each ecdysteroid to generate a dose-response curve and calculate the EC50 (the effective concentration that induces molting in 50% of the larvae).
Signaling Pathways and Metabolism
Ecdysteroid Signaling Pathway
The general ecdysteroid signaling pathway is initiated by the binding of the hormone to the EcR/USP heterodimer in the nucleus. This ligand-activated complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, leading to the transcription of early response genes. These early genes, in turn, regulate the expression of a larger set of late-response genes that orchestrate the physiological and developmental changes associated with molting. While the primary signaling cascade is thought to be conserved, the specific downstream target genes and the magnitude of their response may vary between species and the specific ecdysteroid ligand.
Caption: Generalized ecdysteroid signaling pathway.
Biosynthesis of this compound vs. 20-Hydroxyecdysone
The biosynthetic pathways of this compound and 20E diverge at the initial sterol precursor.
References
comparing the efficacy of Makisterone A with synthetic insect growth regulators
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of a naturally occurring phytoecdysteroid versus its synthetic counterparts.
In the ongoing search for effective and specific insect pest management strategies, both natural and synthetic compounds that disrupt insect growth and development have garnered significant attention. This guide provides a detailed comparison of the efficacy of Makisterone A, a naturally occurring phytoecdysteroid, with commercially available synthetic insect growth regulators (IGRs). We delve into their mechanisms of action, present available quantitative efficacy data, and outline the experimental protocols used for their evaluation.
At a Glance: this compound vs. Synthetic IGRs
| Feature | This compound | Synthetic Insect Growth Regulators (IGRs) |
| Type | Natural Phytoecdysteroid | Synthetic Compounds |
| Primary Mechanism | Ecdysone Receptor (EcR) Agonist | Varies: Ecdysone Agonists, Juvenile Hormone Mimics, Chitin Synthesis Inhibitors |
| Mode of Action | Induces premature and incomplete molting | Disrupts molting, metamorphosis, or exoskeleton formation |
| Specificity | Varies by insect species; potent in some Hemipterans | Generally designed for broad-spectrum or targeted insect orders |
Unveiling the Mechanisms: How They Disrupt Insect Growth
The disruption of an insect's life cycle is a key strategy in pest control. Both this compound and synthetic IGRs achieve this by interfering with hormonal signaling pathways crucial for development, primarily the ecdysone and juvenile hormone pathways.
The Ecdysone Signaling Pathway: A Target for Molting Disruption
Ecdysteroids, such as 20-hydroxyecdysone (20E) and its analogue this compound, are steroid hormones that regulate molting and metamorphosis in insects.[1] They bind to a nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). This binding initiates a cascade of gene expression that leads to the shedding of the old cuticle and the formation of a new one.
This compound, as an ecdysone agonist, mimics the natural molting hormone.[2] Its binding to the EcR/USP complex triggers a premature and incomplete molt, ultimately leading to the insect's death. Synthetic ecdysone agonists, such as tebufenozide , operate through the same mechanism.
Figure 1. Ecdysone signaling pathway activated by this compound and synthetic agonists.
The Juvenile Hormone Signaling Pathway: Halting Metamorphosis
Juvenile hormone (JH) plays a crucial role in preventing metamorphosis until the insect has reached the appropriate developmental stage. Synthetic IGRs known as juvenile hormone analogs or mimics, such as pyriproxyfen and methoprene , exploit this pathway. They bind to the JH receptor, Methoprene-tolerant (Met), which then forms a complex with other proteins to regulate gene expression.[2] By maintaining high levels of JH-like activity, these compounds prevent the insect from transitioning to the adult stage, effectively sterilizing the population.
Figure 2. Juvenile hormone signaling pathway disrupted by synthetic mimics.
Chitin Synthesis Inhibition: A Disruption of Exoskeleton Formation
A third class of synthetic IGRs, the chitin synthesis inhibitors (CSIs) like diflubenzuron , take a different approach. Chitin is a vital component of an insect's exoskeleton. CSIs interfere with the enzyme chitin synthase, preventing the proper formation of the new cuticle during molting. As a result, the insect is unable to withstand the pressure of molting or is left with a malformed, non-functional exoskeleton, leading to its death.
Efficacy Showdown: Quantitative Comparison
Direct, side-by-side comparative studies of this compound against a wide range of synthetic IGRs are limited in publicly available literature. The following table collates available efficacy data from various studies. It is crucial to note that these values were obtained from different studies, under varying experimental conditions and on different insect species, and therefore, direct comparisons should be made with caution.
| Compound | Class | Insect Species | Bioassay Type | Efficacy (LC50 / EC50) | Reference |
| This compound | Phytoecdysteroid | Oncopeltus fasciatus | Molting Assay | More active than 20-hydroxyecdysone | [2] |
| Tebufenozide | Ecdysone Agonist | Plutella xylostella | Leaf Dip Bioassay | 0.13 mg/L | [3] |
| Spodoptera frugiperda | Diet Incorporation | 0.048 mg/L | |||
| Pyriproxyfen | Juvenile Hormone Analog | Aedes aegypti | Larval Bioassay | 0.00063 mg/L (IE) | |
| Galleria mellonella | Diet Incorporation | 9.99 ppm (LC50) | |||
| Diflubenzuron | Chitin Synthesis Inhibitor | Spodoptera frugiperda | Leaf Dip Bioassay | 3.2155 ppm (LC50) | |
| Aedes aegypti | Larval Bioassay | 0.0012 mg/L |
LC50 (Lethal Concentration 50): Concentration of a substance that is lethal to 50% of the test population. EC50 (Effective Concentration 50): Concentration of a substance that produces 50% of the maximal response. IE (Inhibition of Emergence)
Experimental Corner: Protocols for Efficacy Assessment
The evaluation of insect growth regulators relies on standardized bioassays to determine their potency. Below are outlines of common experimental protocols.
Larval Growth Inhibition Bioassay (Diet Incorporation Method)
This method is commonly used to determine the LC50 of IGRs that act via ingestion.
Figure 3. Workflow for a typical larval growth inhibition bioassay.
Detailed Methodology:
-
Preparation of Test Solutions: A stock solution of the test compound (this compound or synthetic IGR) is prepared in a suitable solvent (e.g., ethanol or acetone). Serial dilutions are then made to obtain a range of concentrations.
-
Diet Preparation: An artificial diet specific to the target insect species is prepared. The test solutions are incorporated into the molten diet at various concentrations. A control diet containing only the solvent is also prepared.
-
Bioassay Setup: The treated and control diets are dispensed into the wells of a multi-well bioassay plate.
-
Insect Infestation: One early-instar larva of the target insect is placed in each well.
-
Incubation: The bioassay plates are incubated under controlled environmental conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
-
Data Collection: Mortality and any developmental abnormalities (e.g., failure to molt, larval-pupal intermediates) are recorded at regular intervals (e.g., daily for 7-14 days).
-
Data Analysis: The data are subjected to probit analysis to calculate the LC50 value, which represents the concentration of the compound that causes 50% mortality in the test population.
Ecdysone Receptor Agonist Cell-Based Reporter Assay
This in vitro assay is used to screen for compounds that can activate the ecdysone receptor.
Detailed Methodology:
-
Cell Culture and Transfection: Insect cell lines (e.g., Drosophila S2 cells or Spodoptera frugiperda Sf9 cells) are cultured in an appropriate medium. The cells are then transiently transfected with two plasmids: one expressing the EcR and USP proteins, and a reporter plasmid containing a luciferase gene under the control of an ecdysone-responsive element.
-
Compound Treatment: The transfected cells are exposed to various concentrations of the test compounds (e.g., this compound, tebufenozide).
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence data is used to generate dose-response curves, and the EC50 value is calculated. The EC50 represents the concentration of the compound that elicits a half-maximal response.
Conclusion and Future Directions
This compound, a naturally occurring phytoecdysteroid, demonstrates potent insecticidal activity by acting as an ecdysone receptor agonist. Its mechanism of action is similar to that of synthetic ecdysone agonists like tebufenozide. While direct, comprehensive comparative efficacy data against a broad range of synthetic IGRs is currently scarce, the available information suggests that phytoecdysteroids like this compound hold significant potential as bio-insecticides.
Future research should focus on conducting head-to-head comparative bioassays of this compound and various classes of synthetic IGRs against a wider range of economically important insect pests. Such studies will provide a clearer picture of its relative efficacy and potential for integration into pest management programs. Furthermore, a deeper understanding of the species-specific activity of this compound will be crucial for its targeted and effective application. The development of cost-effective methods for the extraction and purification of this compound from plant sources will also be a critical step towards its commercial viability as a natural insecticide.
References
A Comparative Guide to Validated HPLC Methods for Makisterone A Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Makisterone A, a bioactive phytoecdysteroid, is crucial for various applications, from phytochemical analysis to pharmacological studies. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of validated HPLC methods, focusing on HPLC coupled with Ultraviolet (UV) detection and tandem mass spectrometry (LC-MS/MS), offering insights into their performance and experimental protocols.
Performance Comparison of HPLC Methods
The choice between HPLC-UV and LC-MS/MS for this compound quantification hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a cost-effective and robust solution for routine analysis, LC-MS/MS provides unparalleled sensitivity and specificity, making it ideal for trace-level detection in complex biological matrices.
The following table summarizes the performance characteristics of a validated HPLC-MS/MS method for this compound and a comparable validated HPLC-UV method for the closely related phytoecdysteroids, 20-hydroxyecdysone and turkesterone. This comparison serves as a benchmark for what can be expected from a well-optimized HPLC-UV method for this compound.
| Parameter | HPLC-MS/MS for this compound | HPLC-UV for 20-Hydroxyecdysone | HPLC-UV for Turkesterone |
| Linearity (Range) | Not specified in abstract | Not specified in abstract | Not specified in abstract |
| Correlation Coefficient (r²) | Not specified in abstract | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 96.0% - 119.9%[1] | 99.99% - 100.89%[2] | 99.96% - 100.09%[2] |
| Precision (RSD) | < 15%[1] | Intra-day: 0.23-0.54%, Inter-day: 0.31-0.78% | Intra-day: 0.19-0.41%, Inter-day: 0.25-0.62% |
| Limit of Detection (LOD) | Not specified in abstract | 3.62 µg/mL[2] | 3.77 µg/mL |
| Limit of Quantification (LOQ) | 0.05 pg/mL | 10.98 µg/mL | 11.43 µg/mL |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for both LC-MS/MS and HPLC-UV analysis of this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective method for cleaning up plant or biological extracts prior to HPLC analysis is Solid-Phase Extraction.
HPLC-UV Method for Phytoecdysteroid Quantification
This protocol is based on a validated method for 20-hydroxyecdysone and turkesterone and can be adapted for this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using acetonitrile and water is often appropriate. An isocratic system with acetonitrile:water (0.01% TFA) (25:75) has also been reported for the separation of this compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: Approximately 242 nm, which is a common absorption maximum for ecdysteroids.
-
Injection Volume: 20 µL.
LC-MS/MS Method for this compound Quantification
This highly sensitive method is suitable for detecting trace amounts of this compound in complex matrices.
-
Chromatographic System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column, often with a smaller particle size for better resolution and faster analysis (e.g., a Zorbax Eclipse plus C18).
-
Mobile Phase: A gradient of methanol or acetonitrile in water, often with an additive like formic acid to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), usually in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard.
Method Validation Workflow
A crucial aspect of any quantitative analytical method is its validation to ensure reliability and accuracy. The International Council for Harmonisation (ICH) guidelines provide a framework for this process.
References
Comparative Analysis of Makisterone A and its Structural Analogs: Receptor Binding and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Makisterone A, a key insect molting hormone, and its structural analogs, with a focus on their binding affinities to the ecdysone receptor (EcR). The information presented herein is supported by experimental data to facilitate research and development in insect-specific pesticides and other applications.
This compound is a C28 ecdysteroid, distinguished by a methyl group at the C-24 position of its side chain. Like other ecdysteroids, it exerts its biological effects by binding to the ecdysone receptor (EcR), a ligand-activated nuclear receptor. The functional EcR is a heterodimer of the EcR subunit and the ultraspiracle protein (USP), the insect homolog of the retinoid X receptor (RXR).[1] Upon ligand binding, the EcR/USP complex undergoes a conformational change, binds to specific DNA sequences known as ecdysone response elements (EcREs), and modulates the transcription of target genes, ultimately leading to physiological responses such as molting and metamorphosis.
Receptor Binding Affinity of this compound and its Analogs
| Compound | Structural Difference from this compound | Receptor | Binding Affinity (Kd) | Reference |
| This compound | - | Nezara viridula EcR/USP | Similar to 20E | [2] |
| 20-Hydroxyecdysone (20E) | Lacks the C-24 methyl group | Nezara viridula EcR/USP | Similar to this compound | [2] |
| Ponasterone A | Lacks the C-24 methyl group and has a 25-deoxy modification | Nezara viridula EcR/USP | 6.8-7.5 nM | [2] |
| Ponasterone A | Lacks the C-24 methyl group and has a 25-deoxy modification | Chilo suppressalis EcR/USP | 1.2 nM (with USP) | [3] |
Note: The binding affinity data presented here is from specific insect species. The relative affinities of these compounds can vary between different insect orders. For instance, this compound is generally considered a weaker activator of the EcR-Ultraspiracle receptor than 20-hydroxyecdysone in most species, with some exceptions in phytophagous lineages.
Ecdysone Receptor Signaling Pathway
The binding of this compound or its analogs to the EcR subunit of the EcR/USP heterodimer initiates a cascade of molecular events that regulate gene expression. The simplified signaling pathway is depicted below.
References
A Comparative Analysis of the Metabolic Pathways of Makisterone A and 20-Hydroxyecdysone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic pathways of two key insect molting hormones: Makisterone A and 20-hydroxyecdysone (20E). This document outlines their biosynthetic and catabolic routes, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the metabolic pathways and experimental workflows.
Introduction
Ecdysteroids are a class of steroid hormones that play a crucial role in the developmental processes of arthropods, most notably molting and metamorphosis. The two most prominent ecdysteroids in insects are 20-hydroxyecdysone (20E), a C27 steroid, and this compound, a C28 steroid. While both hormones can trigger the molting process, their metabolic origins and, in some cases, their biological activities, differ significantly. Understanding these differences is critical for research in insect endocrinology, pest management, and the development of novel insecticides.
Biosynthetic Pathways: A Tale of Two Precursors
The fundamental difference between the biosynthesis of 20E and this compound lies in their sterol precursors. Insects are incapable of synthesizing sterols de novo and must obtain them from their diet.
-
20-Hydroxyecdysone (20E) Biosynthesis: The pathway for 20E begins with cholesterol, a C27 sterol, which is the predominant sterol in most vertebrates and is also found in some plants.[1]
-
This compound Biosynthesis: The precursor for this compound is campesterol, a C28 plant sterol.[2] Insects that cannot dealkylate C28 and C29 plant sterols to produce cholesterol often utilize campesterol to synthesize this compound as their primary molting hormone.[2]
The conversion of these sterol precursors to the final active hormones involves a series of oxidation and hydroxylation steps, many of which are catalyzed by a conserved set of cytochrome P450 enzymes known as the "Halloween genes." While the enzymatic cascade for 20E biosynthesis is well-characterized, the specific enzymes for each step in this compound biosynthesis are less definitively identified but are presumed to be analogous.
The "Black Box" and Early Steps
The initial conversion of cholesterol and campesterol to 3-dehydro-7-dehydrocholesterol (for 20E) and its C24-methylated equivalent (for this compound) is often referred to as the "black box" of ecdysteroid biosynthesis, as the exact sequence of enzymatic reactions is not fully elucidated.
Terminal Hydroxylation Steps
The final, well-characterized steps in the biosynthesis of both ecdysteroids involve a series of hydroxylation reactions catalyzed by the Halloween gene products:
-
Phantom (Phm): A C25 hydroxylase.
-
Disembodied (Dib): A C22 hydroxylase.
-
Shadow (Sad): A C2 hydroxylase.
-
Shade (Shd): A C20 hydroxylase that converts the penultimate product, ecdysone (for 20E) or 24-methylecdysone (for this compound), into the active hormone.
Biosynthesis of 20-Hydroxyecdysone from Cholesterol.
Presumed Biosynthesis of this compound from Campesterol.
Catabolic and Inactivation Pathways
To ensure precise temporal control of molting, the levels of active ecdysteroids are tightly regulated through various inactivation pathways. The primary mechanisms of ecdysteroid catabolism include:
-
3-Epimerization: The conversion of the active 3β-hydroxy group to an inactive 3α-hydroxy configuration via a 3-dehydro intermediate. This reaction is catalyzed by ecdysone oxidase and 3-dehydroecdysone-3α-reductase.[3]
-
Conjugation: The addition of polar groups, such as phosphate or sulfate, to hydroxyl groups on the ecdysteroid molecule. This process increases their water solubility and facilitates excretion. Ecdysteroid-22-O-acyltransferase is one such enzyme that esterifies the 22-hydroxyl group.[4]
-
Hydroxylation: Additional hydroxylation at various positions, such as C-26, can also lead to inactivation.
While these pathways are well-established for 20E, less specific information is available for this compound. However, it is generally presumed that this compound is subject to similar inactivation mechanisms.
Quantitative Data Comparison
Direct quantitative comparisons of the metabolic rates and enzyme kinetics for this compound and 20E are scarce in the literature. However, studies on insects that utilize this compound have provided some insights into its biological activity. For instance, in some hemipteran insects, this compound has been shown to be more biologically active than 20E.
| Parameter | 20-Hydroxyecdysone | This compound | Reference(s) |
| Precursor | Cholesterol (C27) | Campesterol (C28) | |
| Key Biosynthetic Enzymes | Halloween Genes (Phm, Dib, Sad, Shd) | Presumed to be analogous to Halloween Genes | |
| Primary Site of Biosynthesis | Prothoracic gland (in larvae) | Prothoracic gland (in larvae) | |
| Known Inactivation Pathways | 3-Epimerization, Conjugation (Phosphorylation, Acylation), Hydroxylation | Presumed to be similar to 20E | |
| Relative Biological Activity | Varies by species | Can be higher than 20E in some species |
Experimental Protocols
The study of ecdysteroid metabolism relies on a combination of analytical techniques to separate, identify, and quantify these hormones and their metabolites.
Extraction of Ecdysteroids from Biological Samples
Objective: To extract ecdysteroids from insect tissues or hemolymph.
Protocol:
-
Homogenize the biological sample (e.g., whole insects, dissected tissues) in 100% methanol.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the ecdysteroids.
-
The extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove non-polar lipids.
High-Performance Liquid Chromatography (HPLC) for Ecdysteroid Separation
Objective: To separate different ecdysteroids and their metabolites from a purified extract.
Protocol:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detection: UV detection at approximately 242 nm, which corresponds to the absorbance maximum of the enone chromophore in the ecdysteroid B-ring.
-
Quantification: Ecdysteroid standards of known concentrations are run to create a standard curve for quantification of the compounds in the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Objective: To provide highly sensitive and specific identification and quantification of ecdysteroids.
Protocol:
-
LC Separation: Similar to the HPLC protocol, a reverse-phase C18 column with a water/acetonitrile gradient is used to separate the ecdysteroids.
-
Ionization: Electrospray ionization (ESI) is a common method for ionizing ecdysteroids.
-
Mass Analysis: A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each ecdysteroid of interest are monitored for high selectivity and sensitivity.
-
Quantification: Stable isotope-labeled internal standards are often used to improve the accuracy of quantification.
A typical experimental workflow for ecdysteroid analysis.
Conclusion
The metabolic pathways of this compound and 20-hydroxyecdysone share many similarities, particularly in the presumed terminal hydroxylation steps catalyzed by the Halloween gene products. However, the fundamental difference in their sterol precursors—campesterol for this compound and cholesterol for 20E—has significant implications for the nutritional requirements and evolutionary adaptations of different insect species. While the metabolism of 20E has been extensively studied, further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in the biosynthesis and catabolism of this compound. A deeper understanding of these pathways will provide valuable insights into insect endocrinology and may open new avenues for the development of species-specific pest control strategies.
References
- 1. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioone.org [bioone.org]
- 3. Enzymes of ecdysteroid transformation and inactivation in the midgut of the cotton leafworm, Spodoptera littoralis: properties and developmental profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Makisterone A: A Guide for Laboratory Professionals
For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for complete and specific handling and disposal instructions. This document serves as a general guide based on available safety information and standard laboratory practices.
Makisterone A is an ecdysteroid used in research to study insect molting and for controlled gene expression.[1][2] While the Safety Data Sheet from at least one major supplier indicates that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to follow prudent laboratory practices for the disposal of this and all chemical compounds.[3]
Summary of Key Chemical Information
| Property | Data | Source |
| CAS Number | 20137-14-8 | [1][3] |
| Molecular Formula | C₂₈H₄₆O₇ | |
| Molecular Weight | 494.7 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, Ethanol, Methanol, and Acetic Acid. Sparingly soluble in chloroform. Insoluble in water. | |
| Storage | Store at -20°C for long-term stability. | |
| Hazard Classification | Not classified as hazardous according to GHS (per Cayman Chemical SDS). | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 |
Step-by-Step Disposal Procedures
This section provides a standard operating procedure for the disposal of this compound from a research laboratory setting.
Disposal of Unused or Waste this compound
For small quantities of unused or waste this compound, the recommended method of disposal is through a licensed chemical waste disposal service.
Experimental Protocol for Preparing Waste for Disposal:
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical waste management and disposal procedures.
-
Labeling: Securely seal the primary container holding the this compound waste. Place it in a secondary, leak-proof container. Affix a hazardous waste label, clearly identifying the contents as "this compound" and including the quantity and date.
-
Segregation: Store the labeled waste container in a designated chemical waste accumulation area, segregated from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal by a certified hazardous waste contractor.
Disposal of Contaminated Labware and Debris
Disposable items such as gloves, pipette tips, and absorbent paper that are contaminated with this compound should be managed as chemical waste.
Experimental Protocol for Contaminated Debris Disposal:
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed waste bag or container.
-
Labeling: The container should be labeled as "this compound Contaminated Debris."
-
Disposal: Dispose of the container through your institution's chemical or hazardous waste stream, as directed by your EHS department.
Disposal of Empty Containers
Even "empty" containers may retain residual amounts of the chemical.
Experimental Protocol for Empty Container Disposal:
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent in which this compound is soluble, such as ethanol or methanol.
-
Rinsate Collection: Collect the rinsate and dispose of it as chemical waste, following the procedure for unused this compound.
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with institutional policies. Deface the label to prevent misuse.
Spill Management Protocol
In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
For a solution spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or methanol) and then with soap and water.
-
Waste Disposal: Collect all cleanup materials (absorbent, contaminated gloves, etc.) and dispose of them as chemical waste.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound and associated materials.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
